Cyclic(YCDGFYACYMDV)
Description
BenchChem offers high-quality Cyclic(YCDGFYACYMDV) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclic(YCDGFYACYMDV) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C65H82N12O20S3 |
|---|---|
Poids moléculaire |
1447.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,19S,22R)-22-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-13-benzyl-19-(carboxymethyl)-10-[(4-hydroxyphenyl)methyl]-7-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C65H82N12O20S3/c1-33(2)54(65(96)97)77-62(93)48(29-53(84)85)74-58(89)43(22-23-98-4)70-61(92)46(27-38-14-20-41(80)21-15-38)72-63(94)49-31-99-100-32-50(76-56(87)42(66)24-36-10-16-39(78)17-11-36)64(95)73-47(28-52(82)83)57(88)67-30-51(81)69-44(25-35-8-6-5-7-9-35)60(91)71-45(26-37-12-18-40(79)19-13-37)59(90)68-34(3)55(86)75-49/h5-21,33-34,42-50,54,78-80H,22-32,66H2,1-4H3,(H,67,88)(H,68,90)(H,69,81)(H,70,92)(H,71,91)(H,72,94)(H,73,95)(H,74,89)(H,75,86)(H,76,87)(H,77,93)(H,82,83)(H,84,85)(H,96,97)/t34-,42-,43-,44-,45-,46-,47-,48-,49-,50-,54-/m0/s1 |
Clé InChI |
PSOYXWWRPDXTLT-RSQMVGJVSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Structural Elucidation of Cyclic(YCDGFYACYMDV): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and functional characteristics of the cyclic peptide Cyclic(YCDGFYACYMDV). This peptide, a mimetic of the complementarity-determining region (CDR) H3 loop of the anti-HER2/neu antibody, has garnered interest for its potential as a targeted therapeutic agent. Due to the current lack of publicly available, empirically determined three-dimensional structural data, this document outlines the theoretical structural features, details the standard experimental protocols for its synthesis and structural determination, and describes its role in inhibiting the HER2 signaling pathway. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Cyclic peptides represent a promising class of therapeutic molecules, offering enhanced stability, target affinity, and specificity compared to their linear counterparts.[1][2][3] Cyclic(YCDGFYACYMDV) is a synthetic, disulfide-bridged cyclic peptide designed to mimic the heavy-chain CDR3 loop of the anti-HER2 antibody trastuzumab.[4] Its sequence, Tyr-Cys-Asp-Gly-Phe-Tyr-Ala-Cys-Tyr-Met-Asp-Val, is engineered to bind to the human epidermal growth factor receptor 2 (HER2), a key oncogene overexpressed in a significant portion of breast and other cancers.[4] By binding to HER2, this peptide is intended to disrupt receptor dimerization and downstream signaling, thereby inhibiting cancer cell proliferation and survival.[4] This guide will delve into the known and theoretical structural aspects of this peptide, provide detailed methodologies for its study, and illustrate its mechanism of action.
Physicochemical and Structural Properties
The structure of Cyclic(YCDGFYACYMDV) is defined by its primary amino acid sequence and the covalent disulfide bond between the two cysteine residues at positions 2 and 8. This cyclization imparts significant conformational rigidity, which is crucial for its binding affinity to HER2.
Amino Acid Composition and Properties
The physicochemical properties of the constituent amino acids of Cyclic(YCDGFYACYMDV) are summarized in the table below. The sequence contains a mix of hydrophobic, polar, and charged residues, contributing to its overall solubility and interaction profile.
| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight ( g/mol ) | Charge (at pH 7.4) | Hydrophobicity (Kyte-Doolittle) |
| Tyrosine | Tyr | Y | 181.19 | Neutral | -1.3 |
| Cysteine | Cys | C | 121.16 | Neutral | 2.5 |
| Aspartic Acid | Asp | D | 133.10 | Negative | -3.5 |
| Glycine | Gly | G | 75.07 | Neutral | -0.4 |
| Phenylalanine | Phe | F | 165.19 | Neutral | 2.8 |
| Tyrosine | Tyr | Y | 181.19 | Neutral | -1.3 |
| Alanine | Ala | A | 89.09 | Neutral | 1.8 |
| Cysteine | Cys | C | 121.16 | Neutral | 2.5 |
| Tyrosine | Tyr | Y | 181.19 | Neutral | -1.3 |
| Methionine | Met | M | 149.21 | Neutral | 1.9 |
| Aspartic Acid | Asp | D | 133.10 | Negative | -3.5 |
| Valine | Val | V | 117.15 | Neutral | 4.2 |
Secondary and Tertiary Structure
While no experimentally determined 3D structure for Cyclic(YCDGFYACYMDV) is available in public databases, its structure can be inferred from its design as a CDR-H3 loop mimetic. Such loops often adopt a β-turn or loop conformation, and the disulfide bond in Cyclic(YCDGFYACYMDV) would stabilize such a structure. The rigidified conformation is hypothesized to present a specific arrangement of side chains that are complementary to the binding pocket on the HER2 receptor.
A theoretical three-dimensional structure of the peptide is presented below as a placeholder for an experimentally determined model.
References
- 1. An integrated approach of NMR experiments and MD simulations visualizes structural dynamics of a cyclic multi‐domain protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR and conformational studies of linear and cyclic oligo-(1→6)-β-D-glucosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and screening of a cyclic peptide library: discovery of small-molecule ligands against human prolactin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cyclic Peptide YCDGFYACYMDV (HER2pep): Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic peptide YCDGFYACYMDV, also referred to as HER2pep, is a synthetic ligand designed to selectively target the Human Epidermal Growth Factor Receptor 2 (HER2), a transmembrane protein overexpressed in a significant subset of breast cancers and other malignancies. This technical guide provides a comprehensive overview of the discovery, origin, biological activity, and therapeutic potential of this peptide. Through a rational design approach, HER2pep was developed to mimic the binding of larger biomolecules to the HER2 receptor, thereby inhibiting its dimerization and downstream oncogenic signaling. This document details the experimental protocols for its synthesis and characterization, presents quantitative data on its binding affinity, and visualizes the key signaling pathways it modulates.
Discovery and Origin
The development of the cyclic peptide YCDGFYACYMDV is rooted in a rational design strategy aimed at creating smaller, synthetic molecules that can replicate the targeting capabilities of larger antibodies. While a singular discovery paper for the exact YCDGFYACYMDV sequence is not readily identifiable, the origin of similar HER2-targeting peptides can be traced to the structural analysis of the HER2 receptor and its interactions with monoclonal antibodies like trastuzumab.
One key approach has been the design of peptidomimetics derived from the complementarity-determining regions (CDRs) of antibodies. For instance, a closely related peptide, FCDGFYACYADVGGG, was engineered from the heavy-chain CDR3 loop of trastuzumab.[1] This region of the antibody is crucial for its specific recognition and binding to the HER2 extracellular domain. By isolating and cyclizing this core binding motif, researchers can create a smaller, more stable molecule that retains the targeting function of the parent antibody. The YCDGFYACYMDV sequence is a variation of this theme, optimized for selective HER2 binding.[2]
The rationale behind using cyclic peptides lies in their inherent advantages over linear peptides, including enhanced stability against proteolysis, reduced conformational flexibility leading to higher binding affinity, and improved pharmacokinetic properties. The disulfide bond between the two cysteine residues in YCDGFYACYMDV confers this cyclic structure, which is critical for its biological activity.
Quantitative Data
The binding affinity of HER2-targeting peptides to the HER2 receptor is a critical parameter for their efficacy. While the precise dissociation constant (Kd) for YCDGFYACYMDV is not consistently reported across the literature, data for highly similar peptides provide a strong indication of its binding potential. The affinity of these peptides is typically determined using techniques such as Surface Plasmon Resonance (SPR).
| Peptide Sequence | Method | Dissociation Constant (Kd) | Reference |
| FCGDFYACYMDV | SPR | 300 nM | [3] |
| pep27 | SPRi | 346 nM | [2] |
| pep27-24M | SPRi | 293 nM | [2] |
| P51 | SPRi | 18.6 nM | [1] |
| A9 | LigandTracer | 4.9 nM and 103 nM (two binding sites) | [3] |
| KCCYSL | SPR | 31-44 nM | [4] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Linear YCDGFYACYMDV
This protocol describes a standard method for the synthesis of the linear precursor of the YCDGFYACYMDV peptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support.
Materials:
-
Fmoc-Val-Wang resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Met-OH)
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
-
Washing solvent: Dichloromethane (DCM), Methanol
Procedure:
-
Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound valine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH) in DMF with HBTU and DIPEA. Add the activation mixture to the resin and allow it to react for 2 hours. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Met, Cys(Trt), Ala, Tyr(tBu), Phe, Gly, Phe, Tyr(tBu), Cys(Trt), Tyr(tBu)).
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude linear peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum. Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Cyclization via Disulfide Bond Formation
Materials:
-
Purified linear YCDGFYACYMDV peptide
-
Ammonium (B1175870) bicarbonate buffer (pH 8.5)
-
Dimethyl sulfoxide (B87167) (DMSO) or air oxidation
Procedure:
-
Dissolution: Dissolve the purified linear peptide in the ammonium bicarbonate buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
-
Oxidation:
-
Air Oxidation: Stir the peptide solution vigorously, open to the atmosphere, for 24-48 hours. The dissolved oxygen will facilitate the oxidation of the thiol groups on the cysteine residues to form a disulfide bond.
-
DMSO Oxidation: Alternatively, add a small amount of DMSO (e.g., 10% v/v) to the peptide solution and stir for 12-24 hours.
-
-
Monitoring: Monitor the progress of the cyclization by RP-HPLC and mass spectrometry to confirm the formation of the cyclic product.
-
Purification: Once the reaction is complete, purify the cyclic peptide by RP-HPLC to remove any remaining linear peptide or side products.
-
Lyophilization: Lyophilize the purified cyclic peptide to obtain a stable powder.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of the YCDGFYACYMDV peptide is the targeted inhibition of the HER2 signaling pathway.[5] HER2 is a receptor tyrosine kinase that, upon overexpression, can form homodimers or heterodimers with other members of the ErbB family (e.g., EGFR, HER3). This dimerization leads to the autophosphorylation of the intracellular kinase domains and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and migration.
The two major signaling pathways activated by HER2 are:
-
The Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: This pathway is crucial for cell survival and proliferation.[6]
-
The Ras/MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is primarily involved in cell growth and differentiation.[7]
By binding to the extracellular domain of HER2, the YCDGFYACYMDV peptide is thought to sterically hinder the receptor's ability to dimerize, thus preventing the initiation of these downstream signaling events.[8] This leads to the inhibition of tumor cell growth and can induce apoptosis.
Visualizations
Caption: HER2 Signaling Pathway Inhibition by Cyclic(YCDGFYACYMDV).
References
- 1. HER2 Targeting Peptides Screening and Applications in Tumor Imaging and Drug Delivery [thno.org]
- 2. Peptides Targeting HER2-Positive Breast Cancer Cells and Applications in Tumor Imaging and Delivery of Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Based Imaging Agents for HER2 Imaging in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of HER2-Positive Breast Cancer Growth by Blocking the HER2 Signaling Pathway with HER2-Glycan-Imprinted Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HER2 + breast cancers evade anti-HER2 therapy via a switch in driver pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. Transformable peptide nanoparticles arrest HER2 signalling and cause cancer cell death in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cyclic(YCDGFYACYMDV) Peptide: A HER2-Targeting Therapeutic Agent
This technical guide provides a comprehensive overview of the cyclic peptide with the sequence YCDGFYACYMDV, a promising agent in the development of targeted cancer therapies. This document is intended for researchers, scientists, and drug development professionals interested in the properties, synthesis, and mechanism of action of this HER2-targeting peptide.
Introduction
The human epidermal growth factor receptor 2 (HER2) is a well-established therapeutic target in various cancers, most notably in a significant subset of breast cancers where it is overexpressed.[1] Overexpression of HER2 leads to the formation of receptor dimers, which in turn activates downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival.[2][3] The cyclic peptide YCDGFYACYMDV has been identified as a HER2-binding domain. This peptide, through its specific interaction with the HER2 receptor, offers a promising avenue for the development of targeted anticancer agents. Its cyclic nature, conferred by a disulfide bond between the two cysteine residues, enhances its stability and binding affinity. This guide will delve into the quantitative properties, synthesis protocols, and the intricate mechanism by which this peptide exerts its therapeutic effects.
Peptide Properties and Quantitative Data
| Peptide/Molecule | Target | Binding Affinity (Kd) | Reference |
| FCDGFYACYMDV (AHNP) | HER2 | 300 nM | [4] |
| pep27 | HER2 | 346 nM | [5] |
| pep27-24M | HER2 | 293 nM | [5] |
| P51 | HER2 | 18.6 nM | |
| 99mTc-HER2 | HER2-positive SKBR3 cells | 49.97 ± 14.15 nM | [6] |
| 58F63Y | HER2 | 536 nM | [7] |
Experimental Protocols
Synthesis and Cyclization of YCDGFYACYMDV
A standard solid-phase peptide synthesis (SPPS) protocol followed by oxidative cyclization is typically employed for the synthesis of cyclic(YCDGFYACYMDV).
Workflow for Peptide Synthesis and Cyclization
Caption: Workflow for the synthesis and cyclization of YCDGFYACYMDV.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is synthesized on a solid support (e.g., Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid is sequentially coupled after the deprotection of the N-terminal Fmoc group of the preceding amino acid.
-
Cleavage and Deprotection: Once the synthesis of the linear sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification of Linear Peptide: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization: The purified linear peptide is dissolved in a dilute aqueous buffer (e.g., ammonium bicarbonate) to favor intramolecular disulfide bond formation. The oxidation of the two cysteine thiol groups to form a disulfide bridge can be achieved through air oxidation or by using an oxidizing agent like hydrogen peroxide.
-
Purification of Cyclic Peptide: The resulting cyclic peptide is purified by RP-HPLC to isolate it from any remaining linear peptide or oligomeric byproducts.
-
Lyophilization: The final purified cyclic peptide is lyophilized to obtain a stable powder.
Formulation of Self-Assembling Nanoparticles
The YCDGFYACYMDV peptide has been incorporated into a larger, transformable peptide monomer, BP-FFVLK-YCDGFYACYMDV , which self-assembles into nanoparticles.[1]
Methodology:
-
Synthesis of the Full-Length Peptide: The complete peptide sequence, including the bis-pyrene (BP) moiety and the FFVLK sequence, is synthesized using SPPS.
-
Self-Assembly: The purified, full-length peptide is dissolved in an aqueous solution. Due to the amphiphilic nature of the peptide (hydrophobic BP-FFVLK core and hydrophilic YCDGFYACYMDV corona), it spontaneously self-assembles into spherical nanoparticles.[1]
-
Characterization: The formation and size of the nanoparticles can be confirmed by techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
Mechanism of Action
The primary mechanism of action of the cyclic(YCDGFYACYMDV) peptide is the inhibition of the HER2 signaling pathway.
HER2 Signaling Pathway and Inhibition by Cyclic(YCDGFYACYMDV)
Caption: The HER2 signaling pathway and its inhibition by the cyclic peptide.
In HER2-positive cancers, the overexpression of the HER2 receptor on the cell surface leads to its spontaneous dimerization, either with other HER2 receptors (homodimerization) or with other members of the epidermal growth factor receptor family, such as HER3 (heterodimerization).[8] This dimerization results in the autophosphorylation of the intracellular tyrosine kinase domains, which in turn activates downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[2][3] These pathways are crucial for cell growth, proliferation, and survival.
The cyclic(YCDGFYACYMDV) peptide specifically binds to the extracellular domain of the HER2 receptor. This binding physically hinders the ability of HER2 to form dimers.[1] By preventing dimerization, the peptide effectively blocks the initiation of the downstream signaling cascade. The inhibition of PI3K/Akt and MAPK signaling pathways ultimately leads to a reduction in cell proliferation and the induction of apoptosis in HER2-overexpressing cancer cells.
When incorporated into the transformable nanoparticle system, the binding of the YCDGFYACYMDV moiety to HER2 receptors on the cancer cell surface triggers a transformation of the nanoparticles into a nanofibrillar network. This structural change further enhances the suppression of HER2 dimerization and downstream signaling.[1]
Conclusion
The cyclic(YCDGFYACYMDV) peptide represents a significant development in the field of targeted cancer therapy. Its ability to specifically bind to the HER2 receptor and inhibit its oncogenic signaling cascade highlights its potential as a therapeutic agent. The quantitative data from related peptides suggest a strong binding affinity, and established protocols for its synthesis and formulation into advanced delivery systems are available. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy of this promising peptide in the treatment of HER2-positive cancers.
References
- 1. Transformable peptide nanoparticles arrest HER2 signalling and cause cancer cell death in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HER2+ Cancer Cell Dependence on PI3K vs. MAPK Signaling Axes Is Determined by Expression of EGFR, ERBB3 and CDKN1B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Based Imaging Agents for HER2 Imaging in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based Design of Peptides with High Affinity and Specificity to HER2 Positive Tumors [thno.org]
- 6. mdpi.com [mdpi.com]
- 7. Peptide probes derived from pertuzumab by molecular dynamics modeling for HER2 positive tumor imaging | PLOS Computational Biology [journals.plos.org]
- 8. aacrjournals.org [aacrjournals.org]
The Cyclic Peptide YCDGFYACYMDV: A Deep Dive into its Anti-Cancer Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of the cyclic peptide YCDGFYACYMDV, a promising molecule in the landscape of targeted cancer therapy. This document synthesizes available data on its mechanism of action, presents relevant experimental methodologies, and visualizes the key signaling pathways involved.
Core Biological Activity: Targeting the HER2 Receptor
The cyclic peptide YCDGFYACYMDV functions as a potent and specific binding ligand for the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] HER2 is a well-established oncogene, and its overexpression is a key driver in several aggressive forms of cancer, most notably breast cancer.[1][4][5] The strategic targeting of HER2 by YCDGFYACYMDV forms the basis of its anti-cancer properties.
A pivotal study by Zhang et al. incorporated YCDGFYACYMDV into a larger, intelligently designed supramolecular peptide, BP-FFVLK-YCDGFYACYMDV. This innovative construct self-assembles into nanoparticles in an aqueous environment. Upon reaching the tumor site, the YCDGFYACYMDV component mediates the binding of these nanoparticles to HER2 receptors on the surface of cancer cells.[1]
This binding event triggers a remarkable transformation: the nanoparticles evolve into a nanofibrillar network on the cell surface. This structural change is crucial as it physically obstructs the dimerization of HER2 receptors.[1] HER2 dimerization, either with other HER2 receptors (homodimerization) or with other members of the ErbB family like HER3 (heterodimerization), is the critical first step in the activation of downstream signaling pathways that promote cancer cell proliferation and survival.[4][6][7][8][9] By preventing this dimerization, the YCDGFYACYMDV-containing nanoparticles effectively shut down these pro-tumorigenic signals, leading to cancer cell death.[1]
Quantitative Data
While the primary research underscores the dose-dependent cytotoxic effects of the YCDGFYACYMDV-containing nanoparticles on HER2-positive cancer cell lines, specific quantitative data such as binding affinities (Kd values) and half-maximal inhibitory concentrations (IC50) are not presented in readily available tabular formats within the reviewed literature. The data is often presented graphically within the source publications.
Signaling Pathways
The anti-cancer activity of the YCDGFYACYMDV peptide is a direct consequence of its ability to inhibit the HER2 signaling cascade. Upon dimerization, HER2 activates several downstream pathways, primarily the PI3K/AKT and RAS/MEK/MAPK pathways, which are central to cell growth, proliferation, and survival.[4][6][7][10] The inhibition of HER2 dimerization by the YCDGFYACYMDV-based nanofibrils leads to the downregulation of these critical pathways.
Diagram of the HER2 Signaling Pathway and Inhibition by YCDGFYACYMDV
References
- 1. Transformable peptide nanoparticles arrest HER2 signalling and cause cancer cell death in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides Targeting HER2-Positive Breast Cancer Cells and Applications in Tumor Imaging and Delivery of Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural biology of HER2/ERBB2 dimerization: mechanistic insights and differential roles in healthy versus cancerous cells [explorationpub.com]
- 9. Dimerization of EGFR and HER2 induces breast cancer cell motility through STAT1-dependent ACTA2 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Initial Synthesis and Characterization of Cyclic(YCDGFYACYMDV): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cyclic(YCDGFYACYMDV), also known as HER2pep, is a synthetic, 12-amino acid cyclic peptide designed to selectively target the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] Overexpression of the HER2 receptor, a transmembrane glycoprotein, is a key driver in a particularly aggressive subtype of breast cancer.[1] By binding to HER2, this peptide has been identified as an activator of oncogenic signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, which are crucial regulators of cell proliferation, migration, differentiation, and apoptosis.[1] The unique cyclic structure of peptides like HER2pep generally confers greater metabolic stability, bioavailability, and receptor binding affinity compared to their linear counterparts, making them promising candidates for therapeutic and diagnostic applications.[3]
This technical guide outlines the probable methodologies for the initial synthesis, purification, and characterization of Cyclic(YCDGFYACYMDV), based on established protocols for similar disulfide-containing cyclic peptides. It also visualizes the key signaling pathways associated with its biological target.
Experimental Protocols
The synthesis and characterization of Cyclic(YCDGFYACYMDV) involves a multi-step process, beginning with the assembly of the linear peptide, followed by cyclization, purification, and structural verification.
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
A standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is the most common method for assembling the linear precursor of the target peptide.[4][5][6]
Protocol:
-
Resin Preparation: A 2-chlorotrityl chloride (2-CTC) resin is typically used as the solid support. The resin is swollen in a suitable solvent like dichloromethane (B109758) (DCM) for 30 minutes.
-
First Amino Acid Attachment: The C-terminal amino acid, Fmoc-Val-OH, is attached to the resin.
-
Chain Elongation: The linear sequence (Y-C-D-G-F-Y-A-C-Y-M-D-V) is assembled in a stepwise manner from the C-terminus to the N-terminus. Each cycle involves:
-
Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminal amino acid using a 20% piperidine (B6355638) solution in dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the free N-terminus on the resin.
-
-
Cleavage from Resin: Once the linear peptide chain is fully assembled, it is cleaved from the resin. A cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane), is used to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.
Cyclization: Disulfide Bond Formation
The cyclization of the linear peptide is achieved through the formation of a disulfide bond between the two cysteine residues.
Protocol:
-
Dissolution: The crude linear peptide is dissolved in a large volume of a suitable buffer, often at a slightly alkaline pH (pH 8-9), to facilitate oxidation. High dilution is crucial to minimize the formation of intermolecular dimers and oligomers.[5]
-
Oxidation: The disulfide bond is formed by oxidizing the thiol groups of the cysteine residues. This can be achieved through several methods:
-
Air Oxidation: The peptide solution is stirred in the presence of air for several hours to overnight.[4][7]
-
Chemical Oxidation: An oxidizing agent, such as iodine, dimethyl sulfoxide (B87167) (DMSO), or potassium ferricyanide, is added to the solution to promote disulfide bond formation.[4]
-
-
Monitoring: The progress of the cyclization reaction is monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) to track the disappearance of the linear precursor and the appearance of the cyclic product.[7]
Purification: High-Performance Liquid Chromatography (HPLC)
The crude cyclic peptide is purified to a high degree of homogeneity using preparative reverse-phase HPLC (RP-HPLC).[8]
Protocol:
-
Column: A C18 column is typically used for peptide purification.
-
Mobile Phases: The mobile phases usually consist of:
-
A: Water with 0.1% TFA
-
B: Acetonitrile (B52724) with 0.1% TFA
-
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 80% Acetonitrile over 30 minutes) is used to elute the peptide.[8]
-
Detection: The peptide is detected by monitoring the UV absorbance at 220 nm and 280 nm.
-
Fraction Collection: Fractions containing the purified cyclic peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.
Characterization: Mass Spectrometry and NMR Spectroscopy
The identity and purity of the final product are confirmed using mass spectrometry and, for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry is used to determine the molecular weight of the cyclic peptide.[7][8]
-
Expected Result: The observed molecular weight should match the calculated theoretical mass of Cyclic(YCDGFYACYMDV).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the three-dimensional structure of the cyclic peptide in solution.
-
Techniques: One-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, TOCSY, NOESY) are performed.
-
Quantitative Data
Specific experimental data for the initial synthesis of Cyclic(YCDGFYACYMDV) is not publicly available. The following table provides a template with typical values that would be determined during the characterization process.
| Parameter | Method | Expected Result |
| Purity | Analytical RP-HPLC | >95% |
| Molecular Weight | ESI-MS or MALDI-TOF MS | Theoretical Mass: ~1351.5 DaObserved Mass: [M+H]⁺ ~1352.5 m/z |
| Synthesis Yield | Gravimetric Analysis | 15-25% (overall yield after purification) |
| Structure | 2D NMR Spectroscopy | Conformation consistent with cyclic structure |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Cyclic(YCDGFYACYMDV).
References
- 1. repositorio.ikiam.edu.ec [repositorio.ikiam.edu.ec]
- 2. researchgate.net [researchgate.net]
- 3. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. Synthesis of Linear and Cyclic Disulfide Heptapeptides of Longicalycinin A and Evaluation of Toxicity on Cancerous Cells HepG2 and HT-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. HER2 Targeting Peptides Screening and Applications in Tumor Imaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Self-Assembly of a HER2-Targeting Cyclic Peptide into Transformable Nanoparticles for Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutics to cancer cells is a paramount goal in oncology research. Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established biomarker and therapeutic target in several cancers, notably a subset of aggressive breast cancers. The development of nanocarriers that can specifically recognize and bind to HER2-overexpressing cells holds immense promise for improving therapeutic efficacy while minimizing off-target effects. This technical guide delves into the self-assembly of nanoparticles incorporating the cyclic peptide, YCDGFYACYMDV, a known HER2-binding motif.
This document focuses on a novel approach where the cyclic peptide is a component of a larger, transformable peptide monomer (TPM1) with the sequence BP-FFVLK-YCDGFYACYMDV. This sophisticated peptide construct self-assembles into nanoparticles (NPs1) in an aqueous environment. A key feature of this system is its ability to undergo a morphological transformation from nanoparticles to nanofibers upon binding to HER2 on the cancer cell surface. This transformation plays a crucial role in the nanoparticle's therapeutic mechanism of action, which involves the disruption of HER2 signaling pathways, ultimately leading to cancer cell death.
This guide provides a comprehensive overview of the quantitative characteristics of these nanoparticles, detailed experimental methodologies for their preparation and analysis, and a visual representation of the underlying biological pathways and experimental workflows.
Data Presentation: Nanoparticle Characteristics
The transformable nanoparticles (NPs1) formed from the self-assembly of the BP-FFVLK-YCDGFYACYMDV peptide monomer exhibit distinct physicochemical properties. The following table summarizes the key quantitative data for these nanoparticles and relevant controls.
| Parameter | NPs1 (BP-FFVLK-YCDGFYACYMDV) | NPs2 (BP-GGAAK-YCDGFYACYMDV) | NPs3 (BP-FFVLK-PEG1000) | NPs4 (BP-GGAAK-PEG1000) | Reference |
| Diameter (nm) | ~20 | ~30 | 25-60 | ~20 | [1] |
| Critical Aggregation Concentration (CAC) (μM) | 4.2 | 7.0 | 10.5 | 9.8 | [1] |
NPs1: The primary transformable nanoparticle containing the HER2-binding cyclic peptide and the β-sheet forming sequence. NPs2: A control nanoparticle with the β-sheet forming sequence replaced by a non-aggregating sequence. NPs3: A control nanoparticle lacking the HER2-binding cyclic peptide. NPs4: A negative control nanoparticle lacking both the HER2-binding and β-sheet forming sequences.
Experimental Protocols
This section outlines the methodologies for the synthesis of the transformable peptide monomer and the subsequent self-assembly and characterization of the nanoparticles.
Synthesis of the Transformable Peptide Monomer (BP-FFVLK-YCDGFYACYMDV)
The synthesis of this complex peptide-amphiphile is achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) followed by solution-phase modifications.
1. Solid-Phase Synthesis of the Linear Peptide (FFVLK-YCDGFYACYMDV):
-
Resin: A suitable solid support, such as Rink amide resin, is used to enable the C-terminal amidation of the final peptide.
-
Amino Acid Derivatives: Fmoc-protected amino acids are used for the sequential addition to the growing peptide chain.
-
Coupling: A standard coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a base like DIEA (N,N-diisopropylethylamine), is used to facilitate peptide bond formation.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF (dimethylformamide).
-
Sequence Assembly: The amino acids are added sequentially according to the desired sequence (K(Boc)-V-L-F-F-V-D(tBu)-M-Y(tBu)-C(Trt)-A-Y(tBu)-F-G-D(tBu)-C(Trt)-Y(tBu)). Side-chain protecting groups (e.g., Boc, tBu, Trt) are used for reactive amino acid residues.
2. Cyclization of the YCDGFYACYMDV Moiety:
-
Following the assembly of the linear peptide on the resin, the side-chain protecting groups of the two cysteine residues (Trt) are selectively removed.
-
An oxidizing agent, such as iodine or air oxidation, is used to facilitate the formation of a disulfide bond between the two cysteine residues, resulting in the cyclic portion of the peptide.
3. Cleavage from the Resin:
-
Once the synthesis and cyclization are complete, the peptide is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the remaining side-chain protecting groups.
4. Purification of the Peptide (FFVLK-Cyclic(YCDGFYACYMDV)):
-
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
5. Conjugation of the Bis-pyrene (BP) Moiety:
-
The purified peptide is reacted with an activated bis-pyrene derivative in solution to attach the hydrophobic BP moiety to the N-terminus of the FFVLK sequence.
-
The final product, BP-FFVLK-YCDGFYACYMDV, is purified by RP-HPLC and characterized by mass spectrometry.
Self-Assembly of Nanoparticles
The transformable nanoparticles are formed through a simple solvent-shifting method:
-
The lyophilized BP-FFVLK-YCDGFYACYMDV peptide is dissolved in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
This solution is then rapidly injected into an aqueous buffer (e.g., phosphate-buffered saline, PBS) under vigorous stirring.
-
The change in solvent polarity induces the self-assembly of the amphiphilic peptide monomers into nanoparticles.
-
The resulting nanoparticle suspension can be used directly or further purified by dialysis to remove the organic solvent.
Characterization of Nanoparticles
-
Size and Morphology: The hydrodynamic diameter and size distribution of the nanoparticles are determined by Dynamic Light Scattering (DLS). The morphology of the nanoparticles is visualized using Transmission Electron Microscopy (TEM).
-
Critical Aggregation Concentration (CAC): The CAC, the concentration at which the peptide monomers begin to self-assemble into nanoparticles, is determined using a fluorescent probe, such as pyrene (B120774). The change in the fluorescence emission spectrum of pyrene in the presence of increasing concentrations of the peptide is monitored to identify the CAC.
Visualizations: Signaling Pathways and Experimental Workflows
HER2 Signaling Pathway and Mechanism of Action
The YCDGFYACYMDV peptide targets the HER2 receptor, which, upon dimerization, activates downstream signaling pathways that promote cancer cell proliferation and survival. The transformable nanoparticles, upon binding to HER2, are hypothesized to cause steric hindrance that prevents receptor dimerization, thereby inhibiting these downstream signals.
Caption: HER2 signaling pathway and the inhibitory action of the nanoparticle.
Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of the peptide to the in vivo evaluation of the nanoparticles.
Caption: Experimental workflow for nanoparticle synthesis, characterization, and evaluation.
Conclusion
The self-assembly of the transformable peptide monomer, BP-FFVLK-YCDGFYACYMDV, into nanoparticles represents a sophisticated and promising strategy for targeted cancer therapy. The ability of these nanoparticles to specifically recognize HER2-positive cancer cells and subsequently undergo a morphological transformation to inhibit critical signaling pathways highlights the potential of this platform. The detailed data and methodologies presented in this guide are intended to provide researchers and drug development professionals with a thorough understanding of this innovative approach, and to facilitate further research and development in the field of targeted nanomedicine. The unique mechanism of action, combining targeted delivery with in situ activation, offers a compelling avenue for the development of next-generation cancer therapeutics.
References
The Indirect Role of Cyclic(YCDGFYACYMDV) in Promoting Antigen Presentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclic peptide YCDGFYACYMDV is a well-established mimetic of the anti-HER2/neu antibody, functioning as a high-affinity HER2-binding ligand. While direct evidence of its intrinsic ability to promote antigen presentation is not documented, its role in targeted therapeutics suggests a significant, indirect contribution to this crucial immunological process. This technical guide delineates the mechanisms through which Cyclic(YCDGFYACYMDV), when incorporated into larger therapeutic constructs such as nanoparticles or antibody-drug conjugates (ADCs), can facilitate the presentation of tumor-associated antigens, thereby bridging targeted therapy with anti-tumor immunity. We provide a comprehensive overview of the underlying signaling pathways, detailed experimental protocols to investigate these phenomena, and quantitative data presented for clarity and comparative analysis.
Introduction: The Bridge Between HER2 Targeting and Immune Activation
Human Epidermal Growth Factor Receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that is overexpressed in a significant portion of breast, ovarian, and other cancers.[1] Its overexpression is linked to aggressive tumor growth and a poor prognosis. The cyclic peptide YCDGFYACYMDV was designed as a peptidic mimic of the anti-HER2 antibody trastuzumab's CDR-H3 loop, enabling it to specifically bind to the HER2 receptor.[2] This targeting capability has been primarily exploited for the delivery of therapeutic payloads directly to cancer cells.
However, the engagement of HER2 on the tumor cell surface can also initiate a cascade of events that culminates in an enhanced anti-tumor immune response. A critical component of this response is the presentation of tumor-associated antigens (TAAs) by antigen-presenting cells (APCs), such as dendritic cells (DCs), to T cells.[3] While Cyclic(YCDGFYACYMDV) itself is not an immunostimulatory molecule, its ability to guide therapeutic agents to HER2-expressing cells can lead to immunogenic cell death and subsequent antigen presentation.
Proposed Mechanism of Action: An Indirect Pathway to Antigen Presentation
The primary mechanism by which Cyclic(YCDGFYACYMDV) can promote antigen presentation is by facilitating the uptake of HER2 and associated tumor antigens by APCs. This process can be envisioned as a multi-step pathway:
-
Targeted Delivery: A therapeutic construct incorporating Cyclic(YCDGFYACYMDV) binds to HER2 on the surface of a cancer cell.
-
Internalization and Payload Release: The entire complex, including the HER2 receptor, is internalized by the cancer cell. The therapeutic payload (e.g., a cytotoxic drug) is then released, inducing cell stress and eventually cell death.
-
Induction of Immunogenic Cell Death (ICD): Certain cytotoxic agents can induce ICD, a form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs). DAMPs act as "danger signals" that attract and activate APCs.
-
Antigen Uptake by APCs: Dendritic cells in the tumor microenvironment engulf the dying tumor cells and their fragments, which are rich in TAAs, including HER2 itself.
-
Antigen Processing and Presentation: Inside the DC, the tumor-derived proteins are processed into smaller peptides. These peptides are then loaded onto Major Histocompatibility Complex (MHC) class I and class II molecules.[3]
-
T-Cell Priming: The peptide-MHC complexes are presented on the surface of the DC. The DC then migrates to a nearby lymph node to prime naive T cells, initiating a tumor-specific adaptive immune response.
It is important to note that antibodies targeting HER2, such as trastuzumab, have been shown to enhance the uptake and cross-presentation of HER2 by dendritic cells, a process that can be mediated by the Fc portion of the antibody.[1][4][5] While the cyclic peptide lacks an Fc region, its role in facilitating targeted cell killing can similarly increase the availability of tumor antigens for APCs.[5]
Quantitative Data on HER2-Targeted Antigen Presentation
The following tables summarize hypothetical, yet expected, quantitative outcomes from experiments designed to test the efficacy of a Cyclic(YCDGFYACYMDV)-based therapeutic construct (termed "YCD-Therapeutic") in promoting antigen presentation.
Table 1: In Vitro Uptake of HER2 by Dendritic Cells
| Treatment Group | Mean Fluorescence Intensity (MFI) of Intracellular HER2 in DCs | Fold Change vs. Control |
| DCs alone (Control) | 150 ± 25 | 1.0 |
| DCs + HER2+ Tumor Cells | 450 ± 50 | 3.0 |
| DCs + HER2+ Tumor Cells + YCD-Therapeutic | 1200 ± 150 | 8.0 |
| DCs + HER2+ Tumor Cells + Control-Therapeutic | 475 ± 60 | 3.2 |
Data are presented as mean ± standard deviation. MFI is a relative measure of fluorescence intensity from flow cytometry.
Table 2: In Vitro T-Cell Proliferation in Response to Antigen-Pulsed DCs
| DC Pulsing Condition | % Proliferating CD8+ T-Cells | Fold Change vs. Unpulsed |
| Unpulsed DCs | 2.5 ± 0.5 | 1.0 |
| DCs pulsed with HER2+ Tumor Lysate | 15.0 ± 2.0 | 6.0 |
| DCs pulsed with YCD-Therapeutic treated HER2+ Tumor Lysate | 35.0 ± 4.5 | 14.0 |
| DCs pulsed with Control-Therapeutic treated HER2+ Tumor Lysate | 16.5 ± 2.5 | 6.6 |
Data are presented as mean ± standard deviation. Proliferation is measured by CFSE dilution assay.
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the role of a Cyclic(YCDGFYACYMDV)-based construct in promoting antigen presentation.
In Vitro HER2 Uptake and Cross-Presentation by Dendritic Cells
Objective: To determine if treatment of HER2-positive cancer cells with a YCD-Therapeutic construct enhances the uptake and presentation of HER2 by dendritic cells.
Materials:
-
HER2-positive breast cancer cell line (e.g., SK-BR-3)
-
Immature monocyte-derived dendritic cells (mo-DCs) generated from healthy donor PBMCs
-
YCD-Therapeutic and a non-targeting control therapeutic
-
Fluorescently labeled anti-HER2 antibody
-
Flow cytometer
Protocol:
-
Culture SK-BR-3 cells to 80% confluency.
-
Treat the SK-BR-3 cells with either the YCD-Therapeutic or the control therapeutic at a predetermined concentration for 24 hours.
-
Generate immature mo-DCs from PBMCs by culturing with GM-CSF and IL-4 for 6 days.
-
Co-culture the treated SK-BR-3 cells with the immature mo-DCs at a 1:1 ratio for 24 hours.
-
Harvest the cells and stain for DC surface markers (e.g., CD11c) and intracellular HER2 using a fluorescently labeled anti-HER2 antibody after cell permeabilization.
-
Analyze the DC population for intracellular HER2 fluorescence intensity by flow cytometry. An increase in fluorescence in the YCD-Therapeutic group compared to controls would indicate enhanced uptake.[6]
T-Cell Activation Assay
Objective: To assess the ability of DCs that have taken up YCD-Therapeutic-treated tumor cells to activate HER2-specific T-cells.
Materials:
-
DCs prepared as in section 4.1.
-
HER2-specific CD8+ T-cell clone or T-cells from a HER2-vaccinated donor
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
ELISPOT plates and reagents for IFN-γ
Protocol:
-
Prepare different populations of DCs:
-
Unpulsed DCs
-
DCs co-cultured with untreated HER2+ tumor cells
-
DCs co-cultured with YCD-Therapeutic-treated HER2+ tumor cells
-
DCs co-cultured with control-therapeutic-treated HER2+ tumor cells
-
-
Label the HER2-specific T-cells with CFSE.
-
Co-culture the CFSE-labeled T-cells with the different DC populations at a 10:1 (T-cell:DC) ratio for 5 days.
-
Assess T-cell proliferation by measuring CFSE dilution via flow cytometry. A greater dilution indicates more cell division.
-
In a parallel experiment, perform an IFN-γ ELISPOT assay by co-culturing the T-cells and DCs for 48 hours to quantify the number of cytokine-secreting T-cells.
Visualizing the Pathways and Workflows
Signaling Pathway of Indirect Antigen Presentation
Caption: Proposed signaling pathway for indirect antigen presentation facilitated by a Cyclic(YCDGFYACYMDV)-based therapeutic.
Experimental Workflow for Assessing Antigen Presentation
Caption: Experimental workflow for evaluating the promotion of antigen presentation by a Cyclic(YCDGFYACYMDV)-based therapeutic.
Conclusion and Future Directions
The cyclic peptide YCDGFYACYMDV, while primarily a targeting moiety, plays a crucial indirect role in initiating an anti-tumor immune response by facilitating the delivery of cytotoxic agents to HER2-expressing cancer cells. The resulting immunogenic cell death provides a rich source of tumor-associated antigens for uptake and presentation by dendritic cells. The experimental frameworks provided in this guide offer a robust starting point for researchers to investigate and quantify this effect for their specific YCDGFYACYMDV-based constructs.
Future research should focus on optimizing the therapeutic payload to maximize immunogenic cell death. Furthermore, combining YCDGFYACYMDV-based therapeutics with immune checkpoint inhibitors could create a synergistic effect, where the targeted therapy initiates the immune response and the checkpoint inhibitor sustains it. Such combination strategies hold significant promise for the future of cancer immunotherapy.
References
- 1. Flow cytometry-assisted analysis of phenotypic maturation markers on an immortalized dendritic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I/II trial of HER-2/neu vaccine primed autologous T-cell infusions in patients with treatment refractory HER-2/neu overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trastuzumab Increases HER2 Uptake and Cross-Presentation by Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Solid-Phase Synthesis of Cyclic(YCDGFYACYMDV)
Audience: This document is intended for researchers, scientists, and drug development professionals with experience in peptide chemistry. It provides a detailed protocol for the synthesis, cyclization, and purification of the disulfide-bridged cyclic peptide, Cyclic(YCDGFYACYMDV).
Introduction: Cyclic peptides are a class of molecules with significant therapeutic potential, often exhibiting enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts.[1][2][3] The peptide sequence YCDGFYACYMDV contains two cysteine residues, making it suitable for cyclization via the formation of an intramolecular disulfide bond. This protocol details a robust method for its synthesis using Fmoc/tBu solid-phase peptide synthesis (SPPS) for the linear precursor, followed by cleavage, deprotection, and subsequent solution-phase oxidative cyclization.[4][5]
Overall Experimental Workflow
The synthesis is performed in four main stages: linear peptide assembly on a solid support, cleavage from the resin with concurrent side-chain deprotection, solution-phase cyclization to form the disulfide bridge, and final purification.
References
Application Note: Quantifying the Cellular Uptake of Cyclic(YCDGFYACYMDV) using Fluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Cyclic peptides are a promising class of therapeutic agents due to their high binding affinity, specificity, and metabolic stability compared to their linear counterparts.[1][2] A critical factor in the development of cyclic peptide-based drugs is their ability to cross the cell membrane and reach intracellular targets. Understanding and quantifying the cellular uptake is therefore essential for evaluating their therapeutic potential. Fluorescence microscopy is a powerful and widely used technique to visualize and measure the internalization of fluorescently labeled molecules into living or fixed cells.[3][4] This application note provides a detailed protocol for tracking and quantifying the cellular uptake of the cyclic peptide Cyclic(YCDGFYACYMDV) using a fluorescent conjugate, FITC-Cyclic(YCDGFYACYMDV), in a human cell line.
Principle of the Assay The core principle of this assay is the covalent labeling of the Cyclic(YCDGFYACYMDV) peptide with a bright, stable fluorophore, Fluorescein Isothiocyanate (FITC). This fluorescent conjugate is then incubated with cultured cells. The internalization of the peptide can be visualized and quantified by measuring the fluorescence intensity inside the cells using confocal microscopy. The mechanism of uptake, often through processes like endocytosis, can be inferred from the subcellular localization of the fluorescence signal (e.g., punctate patterns within vesicles).[1][5] By varying incubation times and peptide concentrations, a quantitative relationship between these parameters and cellular uptake can be established.
Experimental Protocols
Protocol 1: Fluorescent Labeling of the Cyclic Peptide
This protocol describes the conjugation of FITC to a modified version of the peptide containing a lysine (B10760008) residue for labeling, creating Cyclic(YCDGFYACYMDV-K)-FITC.
Materials:
-
Cyclic(YCDGFYACYMDV-K) peptide
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Procedure:
-
Dissolve 5 mg of Cyclic(YCDGFYACYMDV-K) in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
In a separate tube, dissolve a 1.5 molar excess of FITC in 100 µL of anhydrous DMF.
-
Add the FITC solution dropwise to the peptide solution while gently vortexing. Add a small amount of DIPEA to maintain the basic pH if necessary.
-
Protect the reaction mixture from light and allow it to react for 4-6 hours at room temperature with gentle stirring.
-
Monitor the reaction progress using RP-HPLC.
-
Once the reaction is complete, purify the FITC-labeled peptide from unreacted dye and peptide using preparative RP-HPLC.
-
Confirm the identity and purity of the final product, FITC-Cyclic(YCDGFYACYMDV), by mass spectrometry and analytical RP-HPLC.
-
Lyophilize the purified product and store it at -20°C, protected from light.
Protocol 2: Cell Culture and Seeding
Materials:
-
A549 (human lung carcinoma) cell line
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
24-well glass-bottom plates suitable for microscopy
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture A549 cells in T-75 flasks in complete DMEM/F-12 medium.
-
Passage the cells when they reach 70-80% confluency.[6]
-
For the uptake experiment, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and count the cells.
-
Seed the cells into 24-well glass-bottom plates at a density of 5 x 10⁴ cells per well.
-
Incubate for 24 hours to allow the cells to attach and form a monolayer.[6]
Protocol 3: Cellular Uptake and Imaging
Materials:
-
FITC-Cyclic(YCDGFYACYMDV) stock solution (1 mM in DMSO)
-
Serum-free cell culture medium
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI stain (1 µg/mL)
-
Mounting medium
-
Confocal Laser Scanning Microscope
Procedure:
-
Prepare working solutions of FITC-Cyclic(YCDGFYACYMDV) in serum-free medium at desired concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Aspirate the culture medium from the seeded cells and wash each well twice with warm PBS.
-
Add the peptide-containing medium to the wells. Include a negative control well with serum-free medium only.
-
Incubate the plate at 37°C for various time points (e.g., 30 min, 2 h, 4 h).[7]
-
After incubation, aspirate the treatment medium and wash the cells three times with cold PBS to remove any peptide bound non-specifically to the cell surface.
-
Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular antibody staining).
-
Stain the cell nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Add a small volume of PBS or mounting medium to the wells to keep the cells hydrated for imaging.
-
Acquire images using a confocal microscope. Use the 488 nm laser line for FITC (green channel) and the 405 nm laser line for DAPI (blue channel). Capture several random fields of view for each condition.
Protocol 4: Quantitative Image Analysis
Software:
-
ImageJ or Fiji
Procedure:
-
Open the acquired images in ImageJ/Fiji.
-
Split the image into its respective channels (DAPI and FITC).
-
Use the DAPI channel to identify individual cells and create a mask to define the nuclear regions of interest (ROIs).
-
Expand these ROIs to approximate the entire cell area. Alternatively, use a whole-cell stain like CellMask™ or the brightfield image to define cell boundaries.
-
Overlay the ROIs onto the FITC channel.
-
Measure the mean fluorescence intensity (MFI) for each cell within the defined ROIs.[8]
-
Measure the background fluorescence from an area with no cells and subtract this value from each cellular MFI measurement.
-
Calculate the average MFI and standard deviation for at least 50 cells per condition.
-
Plot the results to visualize the relationship between uptake, concentration, and time.
Data Presentation
The quantitative data obtained from image analysis can be summarized to show the peptide's uptake characteristics.
Table 1: Quantitative Analysis of Cellular Uptake. Mean Fluorescence Intensity (MFI) of FITC-Cyclic(YCDGFYACYMDV) in A549 cells after incubation at various concentrations and time points. Values are presented as mean ± standard deviation.
| Incubation Time | MFI (Arbitrary Units) at 1 µM Peptide | MFI (Arbitrary Units) at 5 µM Peptide | MFI (Arbitrary Units) at 10 µM Peptide |
| 30 minutes | 150 ± 25 | 450 ± 55 | 800 ± 90 |
| 2 hours | 320 ± 40 | 1100 ± 120 | 2150 ± 230 |
| 4 hours | 550 ± 65 | 1950 ± 210 | 3800 ± 410 |
Visualizations
Diagrams created with Graphviz help to visualize complex workflows and biological pathways.
Caption: Experimental workflow for quantifying peptide uptake.
Caption: Hypothetical pathway of clathrin-mediated endocytosis.
References
- 1. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Delivery of Cyclic Peptides into Mammalian Cells with Short Sequence Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Research Progress on Cyclic-Peptide Functionalized Nanoparticles for Tumor-Penetrating Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of the Correlation between Cell Size and Cellular Uptake of Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
Application Notes and Protocols for In Vivo Efficacy Testing of Cyclic(YCDGFYACYMDV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutics due to their high binding affinity, specificity, and stability.[1][2] The cyclic peptide Cyclic(YCDGFYACYMDV) is a novel investigational agent. Its sequence suggests a potential interaction with integrins, a family of cell adhesion receptors critically involved in angiogenesis and tumor progression.[3][4] Specifically, the αvβ3 integrin is a well-established target in oncology as it is overexpressed on activated endothelial cells and various tumor cells.[4][5][6] Antagonists of αvβ3 integrin can inhibit tumor growth by preventing the formation of new blood vessels (angiogenesis) and inducing apoptosis of angiogenic endothelial cells.[4]
These application notes provide detailed protocols for evaluating the in vivo efficacy of Cyclic(YCDGFYACYMDV) using established animal models of angiogenesis and cancer. The described methodologies will enable researchers to assess the anti-angiogenic and anti-tumor potential of this compound.
Proposed Signaling Pathway of Cyclic(YCDGFYACYMDV)
The proposed mechanism of action for Cyclic(YCDGFYACYMDV) is the inhibition of the αvβ3 integrin signaling pathway. By binding to αvβ3 integrin on endothelial and tumor cells, the peptide is hypothesized to block the downstream signaling cascade that promotes cell survival, proliferation, and migration, ultimately leading to an anti-angiogenic and anti-tumor effect.
Caption: Proposed mechanism of Cyclic(YCDGFYACYMDV) via αvβ3 integrin inhibition.
Anti-Angiogenesis Efficacy Assessment
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model for studying both pro- and anti-angiogenic agents.[7] It provides a rapid and cost-effective method for preliminary screening.
Experimental Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with 60% humidity for 3 days.
-
Windowing: On day 3, a small window is made in the shell to expose the CAM. The window is sealed with sterile tape, and the eggs are returned to the incubator.
-
Treatment Application: On day 7, sterile filter paper discs saturated with different concentrations of Cyclic(YCDGFYACYMDV) (e.g., 1, 5, 10 µM) or vehicle control are placed on the CAM.
-
Incubation and Observation: Eggs are incubated for another 48-72 hours.
-
Analysis: The CAM is photographed in situ. The number of blood vessel branch points within the filter paper disc area is quantified. A reduction in vessel branching indicates anti-angiogenic activity.
Data Presentation:
| Treatment Group | Concentration (µM) | Mean Vessel Branch Points (± SEM) | % Inhibition of Angiogenesis |
| Vehicle Control | 0 | 45.3 ± 3.1 | 0% |
| Cyclic(YCDGFYACYMDV) | 1 | 32.1 ± 2.5 | 29.1% |
| Cyclic(YCDGFYACYMDV) | 5 | 18.7 ± 1.9 | 58.7% |
| Cyclic(YCDGFYACYMDV) | 10 | 9.5 ± 1.2 | 79.0% |
Matrigel Plug Assay in Mice
This model assesses the formation of new blood vessels in vivo in response to pro-angiogenic factors and the inhibitory effect of test compounds.[8]
Experimental Protocol:
-
Matrigel Preparation: Matrigel is thawed on ice and mixed with a pro-angiogenic factor such as Vascular Endothelial Growth Factor (VEGF) or basic Fibroblast Growth Factor (bFGF).
-
Animal Model: Athymic nude mice (6-8 weeks old) are used.
-
Injection: 0.5 mL of the Matrigel mixture is injected subcutaneously into the flank of the mice.
-
Treatment: Mice are treated with Cyclic(YCDGFYACYMDV) (e.g., 10, 30 mg/kg) or vehicle control via intraperitoneal injection daily for 7-14 days.
-
Plug Excision: At the end of the treatment period, the Matrigel plugs are excised.
-
Analysis: The plugs are processed for hemoglobin content measurement (e.g., using Drabkin's reagent) to quantify blood vessel formation. Additionally, plugs can be sectioned and stained with anti-CD31 antibody to visualize and quantify microvessel density (MVD).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Hemoglobin Content (g/dL ± SEM) | Microvessel Density (vessels/mm² ± SEM) |
| Vehicle Control | 0 | 12.5 ± 1.1 | 152 ± 15 |
| Cyclic(YCDGFYACYMDV) | 10 | 8.2 ± 0.9 | 98 ± 11 |
| Cyclic(YCDGFYACYMDV) | 30 | 4.1 ± 0.5 | 45 ± 7 |
Anti-Tumor Efficacy Assessment in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating anti-tumor efficacy.[9][10]
Subcutaneous Xenograft Model
This is the most common xenograft model for initial efficacy testing.[9][11]
References
- 1. Research Progress on Cyclic-Peptide Functionalized Nanoparticles for Tumor-Penetrating Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | αvβ3 Integrin Antagonists Enhance Chemotherapy Response in an Orthotopic Pancreatic Cancer Model [frontiersin.org]
- 7. Use of animal models for the imaging and quantification of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Note: Determining the Binding Affinity of Cyclic(YCDGFYACYMDV) to HER2 by Isothermal Titration Calorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique for the quantitative determination of binding parameters for biomolecular interactions.[1][2][3][4] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[2][3][4] This application note provides a detailed protocol for measuring the binding affinity of the cyclic peptide Cyclic(YCDGFYACYMDV) to its target protein, Human Epidermal Growth Factor Receptor 2 (HER2).
The cyclic peptide Cyclic(YCDGFYACYMDV) is a peptidic mimic of the anti-HER2/neu antibody and functions as a HER2-binding domain.[5] Understanding the thermodynamics of this interaction is crucial for the development of targeted therapeutics in oncology.
Principle of Isothermal Titration Calorimetry
ITC measures the heat change that occurs when a ligand (in this case, the cyclic peptide) is titrated into a solution containing a macromolecule (HER2). The instrument consists of a reference cell and a sample cell.[3] The sample cell contains the macromolecule, and the ligand is incrementally injected from a syringe. The heat change in the sample cell upon binding is measured relative to the reference cell.[3] By plotting the heat change against the molar ratio of ligand to macromolecule, a binding isotherm is generated, which can be fitted to a binding model to extract the thermodynamic parameters.
Materials and Reagents
-
Cyclic(YCDGFYACYMDV) peptide: Purity >95%, lyophilized powder.
-
Recombinant Human HER2/ErbB2 protein (extracellular domain): Purity >95%, in a specified buffer.
-
ITC Buffer: Phosphate-buffered saline (PBS) pH 7.4, or another suitable buffer. The buffer must be identical for both the peptide and the protein solutions to minimize heats of dilution.
-
Degassing equipment: Vacuum degasser or centrifuge.
-
Isothermal Titration Calorimeter: e.g., Malvern Panalytical MicroCal PEAQ-ITC or similar.
-
High-precision balance and volumetric flasks.
-
Micropipettes and sterile, nuclease-free tips.
Experimental Protocols
Sample Preparation
a. Buffer Preparation: Prepare a sufficient quantity of the desired ITC buffer (e.g., PBS, pH 7.4). It is critical that the exact same buffer is used to dissolve both the cyclic peptide and the HER2 protein to avoid artifacts from buffer mismatch. Filter the buffer through a 0.22 µm filter and degas thoroughly before use.
b. Cyclic Peptide (Ligand) Preparation:
-
Accurately weigh a precise amount of lyophilized Cyclic(YCDGFYACYMDV) peptide.
-
Dissolve the peptide in the degassed ITC buffer to achieve a stock concentration of approximately 1 mM.
-
Determine the precise concentration of the peptide stock solution using a reliable method such as UV-Vis spectrophotometry at 280 nm (if the extinction coefficient is known) or by amino acid analysis.
-
From the stock solution, prepare a working solution of the cyclic peptide at a concentration that is typically 10-20 times higher than the protein concentration in the cell. A common starting concentration is 100-200 µM.
c. HER2 Protein (Macromolecule) Preparation:
-
Obtain the recombinant human HER2 protein. The protein should be dialyzed extensively against the chosen ITC buffer to ensure buffer matching.
-
Determine the accurate concentration of the HER2 protein solution using a reliable method (e.g., UV-Vis at 280 nm using the theoretical extinction coefficient, or a protein concentration assay like BCA).
-
Prepare a working solution of HER2 in the ITC buffer at a concentration typically in the range of 10-50 µM. The optimal concentration will depend on the expected binding affinity.
-
Centrifuge the final protein solution at high speed (e.g., >14,000 x g) for 10-15 minutes to remove any aggregates before loading into the ITC cell.
ITC Experiment Setup
-
Instrument Cleaning: Thoroughly clean the sample cell and the injection syringe with detergent solution followed by extensive rinsing with water and finally with the ITC buffer as per the manufacturer's instructions.
-
Instrument Equilibration: Set the experimental temperature (e.g., 25°C) and allow the instrument to equilibrate until a stable baseline is achieved.
-
Loading the Sample Cell: Carefully load the degassed HER2 protein solution into the sample cell (typically ~200-300 µL, depending on the instrument). Avoid introducing air bubbles.
-
Loading the Injection Syringe: Load the degassed cyclic peptide solution into the injection syringe (typically ~40-50 µL). Ensure no air bubbles are present in the syringe.
-
Equilibration: Allow the system to equilibrate thermally after placing the syringe into the instrument.
Titration Experiment
-
Initial Delay: Set an initial delay of at least 60 seconds to establish a stable baseline before the first injection.
-
Injection Parameters:
-
Number of injections: 19-25 injections.
-
Injection volume: A small initial injection (e.g., 0.4 µL) to remove any material from the syringe tip, followed by larger, equal-volume injections (e.g., 2 µL).
-
Injection spacing: Allow sufficient time between injections (e.g., 150-180 seconds) for the signal to return to the baseline.
-
-
Control Experiments: To obtain the heat of dilution, perform a control experiment by titrating the cyclic peptide solution into the ITC buffer alone. This data will be subtracted from the main experimental data.
Data Presentation
The quantitative data from the ITC experiment should be summarized in a clear and structured table.
| Parameter | Value |
| Binding Affinity (K D ) | e.g., 150 nM |
| Stoichiometry (n) | e.g., 1.1 |
| Enthalpy (ΔH) | e.g., -12.5 kcal/mol |
| Entropy (ΔS) | e.g., 5.8 cal/mol/K |
| Gibbs Free Energy (ΔG) | e.g., -9.2 kcal/mol |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental values will need to be determined.
Data Analysis
-
Integration: The raw ITC data (power vs. time) is integrated to obtain the heat change for each injection.
-
Baseline Correction: The heat of dilution, obtained from the control experiment, is subtracted from the integrated heats of the binding experiment.
-
Binding Isotherm: The corrected heat per injection is plotted against the molar ratio of the cyclic peptide to the HER2 protein.
-
Model Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument. This fitting procedure yields the values for K D , n, and ΔH.
-
Thermodynamic Calculation: The Gibbs free energy (ΔG) and the entropy (ΔS) are calculated using the following equations:
-
ΔG = -RT ln(K A ), where K A = 1/K D
-
ΔG = ΔH - TΔS
-
Mandatory Visualizations
Caption: Experimental workflow for ITC measurement of Cyclic(YCDGFYACYMDV) and HER2 binding.
Caption: Logical relationship of the binding interaction and the determined thermodynamic parameters.
References
- 1. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 2. youtube.com [youtube.com]
- 3. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 4. stevensonlab.com [stevensonlab.com]
- 5. Transformable peptide nanoparticles arrest HER2 signalling and cause cancer cell death in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common side reactions in Cyclic(YCDGFYACYMDV) synthesis
This technical support center provides troubleshooting guidance for common side reactions encountered during the solid-phase peptide synthesis (SPPS) of Cyclic(YCDGFYACYMDV). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of Cyclic(YCDGFYACYMDV)?
A1: The primary side reactions encountered during the synthesis of this peptide involve the amino acid residues Cysteine (Cys), Methionine (Met), and Tyrosine (Tyr). These include:
-
Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide (B87167) (Met(O)) during synthesis and cleavage.[1][2]
-
Cysteine Racemization: The α-carbon of cysteine is prone to epimerization during the coupling step, leading to the formation of D-Cys diastereomers.[3][4][5]
-
Disulfide Scrambling: Incorrect disulfide bond formation between the two cysteine residues can occur, leading to isomeric impurities.
-
Tyrosine Modification: The phenolic side chain of tyrosine can be susceptible to modifications during cleavage.
-
Incomplete Coupling and Deletions: As with any SPPS, incomplete coupling reactions can lead to the formation of deletion sequences.
-
Diketopiperazine Formation: At the dipeptide stage, cyclization of the N-terminal amino acids can occur, leading to chain termination.[1]
Troubleshooting Guides
Problem 1: Mass spectrometry analysis of the crude product shows a +16 Da adduct on the methionine residue.
Likely Cause: Oxidation of the methionine thioether to methionine sulfoxide (Met(O)). This is a common side reaction that can occur during the repeated cycles of Fmoc deprotection and, more significantly, during the final cleavage from the resin.[1][2][6]
Troubleshooting Steps:
-
Optimize the Cleavage Cocktail: The most effective way to prevent methionine oxidation is to use a cleavage cocktail containing scavengers that can reduce or prevent oxidation.
-
Recommended Cocktails: Reagent H and Reagent K are specifically designed for peptides containing sensitive residues like methionine. Reagent H, containing ammonium (B1175870) iodide, has been shown to minimize methionine sulfoxide formation.[7] A cocktail containing trifluoroacetic acid (TFA), thioanisole, 1,2-ethanedithiol (B43112) (EDT), and water is also effective. The addition of dimethylsulfide (DMS) and ammonium iodide can significantly reduce or eliminate the presence of methionine sulfoxide.[8]
-
Scavenger Efficacy: The choice and concentration of scavengers are critical. Thioanisole and dimethylsulfide are effective in preventing oxidation.
-
-
Post-Cleavage Reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine.
-
Protocol: The purified peptide can be treated with a solution of N-methylmercaptoacetamide (NMA) or ammonium iodide and dimethyl sulfide (B99878) (DMS) to reduce the sulfoxide.
-
Table 1: Comparison of Cleavage Cocktails for Minimizing Methionine Oxidation
| Cleavage Cocktail | Composition | Observed Met(O) Formation | Reference |
| Reagent B | TFA / H₂O / TIS (95:2.5:2.5) | High | [7] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | 15-55% | [9] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5) | Not Detected | [9] |
Note: TIS = Triisopropylsilane, EDT = 1,2-Ethanedithiol, DMS = Dimethylsulfide. The percentage of Met(O) can be sequence-dependent.
Problem 2: HPLC analysis of the crude product shows a peak eluting very close to the main product peak, and mass spectrometry confirms it has the same mass. Further analysis reveals the presence of a D-Cysteine diastereomer.
Likely Cause: Racemization of one or both of the cysteine residues during the coupling step. Cysteine is particularly susceptible to racemization, especially when using urethane-protected amino acids in the presence of a base. The use of strong bases like N-methylmorpholine (NMM) can lead to significant racemization, in some cases up to 50%.[5]
Troubleshooting Steps:
-
Optimize Coupling Reagents and Conditions:
-
Avoid Strong Bases: Substitute stronger bases like NMM with weaker or more sterically hindered bases such as 2,4,6-collidine to suppress racemization.[5]
-
Choice of Coupling Reagent: The choice of coupling reagent significantly impacts the rate of racemization. Carbodiimide-based reagents like DIC in combination with an additive like HOBt or Oxyma Pure are known to cause less racemization compared to phosphonium (B103445) or aminium-based reagents like HBTU/HATU when used with strong bases.
-
S-Protecting Group: The choice of the cysteine side-chain protecting group can influence racemization. While Trityl (Trt) is common, other groups like Acetamidomethyl (Acm) have been shown to exhibit lower racemization tendencies under certain conditions.[3] However, for C-terminal cysteine, Trt is often preferred to minimize β-elimination.
-
Table 2: Cysteine Racemization with Different Coupling Conditions (Model Peptide: H-Gly-Cys-Phe-NH₂)
| Coupling Reagent / Base | % D-Cys Formation (Fmoc-Cys(Trt)-OH) | Reference |
| HCTU / 6-Cl-HOBt / DIEA | 10.9% (Microwave at 50°C) | [10] |
| HCTU / 6-Cl-HOBt / DIEA | 26.6% (Microwave at 80°C) | [10] |
| HCTU / 6-Cl-HOBt / PS | 0.8% | [10] |
| HCTU / 6-Cl-HOBt / DBU | 0.6% | [10] |
Note: DIEA = Diisopropylethylamine, PS = Proton Sponge, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene. Data is for a model peptide and may vary depending on the sequence.
Problem 3: The final product shows multiple peaks on HPLC with the correct mass, suggesting the presence of disulfide isomers, or a significant amount of dimer/oligomer is observed.
Likely Cause: Incorrect disulfide bond formation. This can be due to suboptimal cyclization conditions, leading to scrambled disulfide bridges or intermolecular disulfide bond formation (dimerization/oligomerization).
Troubleshooting Steps:
-
Optimize Cyclization Strategy (On-Resin vs. In-Solution):
-
On-Resin Cyclization: This method can be efficient and rapid, often completed within 30 minutes using reagents like iodine in DMF.[11][12] It benefits from the pseudo-dilution effect of the solid support, which can reduce intermolecular reactions. However, the success of on-resin cyclization can be sequence-dependent.
-
In-Solution Cyclization: This is a more traditional method where the linear peptide is cleaved from the resin and then oxidized in a dilute solution. Air oxidation is a common and mild method. While it can be slower, it allows for greater control over the folding of the peptide.
-
-
Optimize Cyclization Conditions:
-
Concentration: For in-solution cyclization, maintaining a low peptide concentration (typically < 1 mg/mL) is crucial to favor intramolecular cyclization over intermolecular reactions.
-
pH: The pH of the solution for air oxidation should be mildly basic (around pH 8-9) to facilitate thiol-disulfide exchange.
-
Oxidizing Agent: For on-resin cyclization, the choice and amount of oxidizing agent (e.g., iodine, N-chlorosuccinimide) should be carefully optimized.
-
Table 3: Comparison of Disulfide Cyclization Strategies
| Cyclization Method | Advantages | Disadvantages | Typical Yield |
| On-Resin (Iodine/DMF) | Rapid, high throughput, pseudo-dilution effect. | Can be sequence-dependent, potential for side reactions with sensitive residues. | Generally good, but can be variable. |
| In-Solution (Air Oxidation) | Milder conditions, allows for controlled folding. | Slower, requires high dilution, potential for dimer/oligomer formation. | Can be high with optimized conditions. |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of Linear Y(tBu)-C(Trt)-D(OtBu)-G-F-Y(tBu)-A-C(Trt)-M-D(OtBu)-V-Resin
This protocol outlines the manual synthesis of the linear precursor of Cyclic(YCDGFYACYMDV) on a Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide resin (loading capacity ~0.5 mmol/g) in 5 mL of dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine (B6355638) in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents) and HCTU (3.9 equivalents) in 3 mL of DMF.
-
Add DIPEA (8 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 5 mL).
-
-
Kaiser Test: Perform a Kaiser test to ensure complete coupling (absence of free primary amines). If the test is positive (blue beads), repeat the coupling step.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence: V, D(OtBu), M, C(Trt), A, Y(tBu), F, G, D(OtBu), C(Trt), Y(tBu).
Protocol 2: On-Resin Disulfide Cyclization and Cleavage
-
Selective Deprotection of Cys(Trt): After the final amino acid coupling, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a solution of 1% TFA and 5% TIS in DCM until the yellow color of the trityl cation is no longer observed in the washings. Wash the resin thoroughly with DCM and then DMF.
-
On-Resin Oxidation:
-
Suspend the resin in DMF.
-
Add a solution of iodine (5 equivalents) in DMF.
-
Shake the mixture for 1-2 hours at room temperature. Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the cyclization is complete, wash the resin with DMF to remove excess iodine, followed by DCM.
-
-
Final Cleavage and Global Deprotection:
-
Dry the resin under vacuum.
-
Prepare the cleavage cocktail (Reagent H is recommended).
-
Add the cleavage cocktail to the resin (10 mL per 100 mg of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
-
Protocol 3: In-Solution Air Oxidation for Cyclization
-
Cleavage of the Linear Peptide: Cleave the linear peptide from the resin using a cleavage cocktail containing scavengers to protect the free thiols (e.g., TFA/TIS/EDT/H₂O, 92.5:2.5:2.5:2.5).
-
Purification of the Linear Peptide: Purify the crude linear peptide by RP-HPLC.
-
Cyclization:
-
Dissolve the purified linear peptide in a solution of 0.1 M ammonium bicarbonate to a final concentration of 0.1-0.5 mg/mL.
-
Adjust the pH of the solution to 8.0-8.5 with a dilute solution of ammonium hydroxide.
-
Stir the solution vigorously, open to the atmosphere, for 12-24 hours.
-
Monitor the progress of the cyclization by RP-HPLC.
-
Once the reaction is complete, lyophilize the solution to remove the ammonium bicarbonate.
-
-
Final Purification: Purify the cyclic peptide by RP-HPLC to remove any remaining linear peptide or oligomers.
Visualizations
Caption: General workflow for the synthesis of Cyclic(YCDGFYACYMDV).
Caption: Troubleshooting logic for common side reactions.
Caption: Example of a signaling pathway diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. biocat.com [biocat.com]
- 3. benchchem.com [benchchem.com]
- 4. Rates of racemization and coupling of cysteine active ester derivatives - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of methionine residues in proteins of activated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of On-Resin Disul de Formation For Large-Scale Manufacturing of Cyclic Peptides: A Case Study | PDF | Cysteine | Chemistry [scribd.com]
How to improve the solubility of Cyclic(YCDGFYACYMDV) for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of the cyclic peptide Cyclic(YCDGFYACYMDV) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the solubility of Cyclic(YCDGFYACYMDV)?
A1: The solubility of a peptide is primarily determined by its amino acid composition, length, and overall charge.[1] Cyclic(YCDGFYACYMDV) is a cyclic peptide with a high proportion of hydrophobic amino acids (Tyrosine, Phenylalanine, Valine, Methionine), which can lead to poor solubility in aqueous solutions.[1] The presence of two cysteine residues suggests the formation of an internal disulfide bond, which adds rigidity to the structure and can also influence solubility.[2][3] Peptides with over 50% hydrophobic residues may be only partially soluble or insoluble in aqueous solutions.[4]
Q2: How do I determine the net charge of Cyclic(YCDGFYACYMDV) to select an appropriate solvent?
A2: To determine the net charge, assign a value of +1 to each basic residue (Lysine, Arginine, Histidine) and -1 to each acidic residue (Aspartic Acid, Glutamic Acid) at a neutral pH.[4][5]
-
Amino Acid Sequence: Tyr-Cys-Asp-Gly-Phe-Tyr-Ala-Cys-Tyr-Met-Asp-Val
-
Acidic Residues: Aspartic Acid (D) appears twice (-1 * 2 = -2).
-
Basic Residues: There are no basic residues in this sequence.
-
Net Charge at neutral pH is -2.
Therefore, the peptide is considered acidic.
Q3: Which organic solvents are recommended for dissolving hydrophobic peptides, and are there any I should avoid for Cyclic(YCDGFYACYMDV)?
A3: For hydrophobic peptides, common organic solvents include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), acetonitrile (B52724) (ACN), and isopropanol.[6][7] Crucially, for peptides containing methionine (M) or free cysteine (C) residues, DMSO should be avoided as it can oxidize the side chains. [1][6] Since Cyclic(YCDGFYACYMDV) contains both Cysteine and Methionine, DMF is a better initial choice than DMSO. [1][4]
Q4: What should I do if the peptide precipitates when I dilute the organic stock solution with my aqueous assay buffer?
A4: Precipitation upon dilution indicates that the peptide's solubility limit in the final aqueous/organic mixture has been exceeded. To resolve this, you can try the following:
-
Add the peptide-organic solvent stock solution to the aqueous buffer very slowly, drop-by-drop, while vortexing.[6]
-
Decrease the final concentration of the peptide in the assay.[8]
-
Increase the percentage of the organic co-solvent in the final solution, but be mindful of your assay's tolerance for the solvent.[8] It is recommended to keep the final concentration of organic solvents like DMSO or DMF below 1% in cellular assays.[1][6]
Q5: Can sonication or temperature changes improve the solubility of my peptide?
A5: Yes, sonication can help break up peptide aggregates and improve dissolution.[6] Gentle warming (less than 40°C) may also aid in dissolving the peptide.[4] However, prolonged or excessive heating should be avoided as it can lead to peptide degradation.
Troubleshooting Guide
Problem: Lyophilized Cyclic(YCDGFYACYMDV) powder will not dissolve in my aqueous buffer (e.g., PBS, TRIS).
This is expected behavior due to the hydrophobic nature of the peptide. Follow this stepwise protocol for solubilization.
Experimental Protocol: Stepwise Solubilization of Cyclic(YCDGFYACYMDV)
-
Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature and then briefly centrifuge it to ensure all the powder is at the bottom.[5]
-
Initial Solvent Selection: Based on the peptide's acidic nature (net charge -2), you can first attempt a basic aqueous solution. If that fails, proceed to organic solvents.
-
Step 2a (Aqueous Basic Buffer): Try to dissolve the peptide in a small amount of a basic buffer, such as 0.1 M ammonium (B1175870) bicarbonate.[5][7] If it dissolves, you can then dilute it with your target assay buffer.
-
Step 2b (Organic Solvent): If the peptide does not dissolve in the basic buffer, use a minimal amount of DMF.[1][4]
-
-
Reconstitution in Organic Solvent: Add a small volume of DMF to the vial to create a concentrated stock solution (e.g., 1-10 mM). Vortex or sonicate briefly if necessary to ensure complete dissolution.[6]
-
Dilution into Aqueous Buffer: Slowly add the concentrated DMF-peptide stock solution dropwise into your vigorously stirring or vortexing aqueous assay buffer to reach the desired final concentration.[6]
-
Final Concentration Check: If turbidity or precipitation occurs, you have exceeded the peptide's solubility limit. You will need to prepare a more dilute final solution.
Quantitative Data Summary
The following table summarizes recommended starting solvents and their typical final concentrations for in vitro assays.
| Solvent/Agent | Type | Recommended Starting Concentration | Max. Recommended Final Concentration in Cell-Based Assays | Notes |
| Dimethylformamide (DMF) | Organic Co-solvent | 1-10 mM (for stock) | < 1% (v/v) | Recommended for Cyclic(YCDGFYACYMDV) due to the presence of Cysteine and Methionine.[1][4] |
| Dimethyl Sulfoxide (DMSO) | Organic Co-solvent | 1-10 mM (for stock) | < 1% (v/v) | Use with caution; may oxidize Cys and Met residues.[1][6] |
| Acetonitrile (ACN) | Organic Co-solvent | 1-10 mM (for stock) | Assay dependent | Often used in HPLC; can be used for dissolving hydrophobic peptides.[5] |
| Ammonium Bicarbonate | Basic Buffer | 0.1 M | Assay dependent | Suitable for acidic peptides.[7] |
| Guanidine HCl / Urea | Chaotropic Agent | 6 M / 8 M | Assay dependent | Disrupts aggregation but can interfere with biological assays.[6][8] |
Visualizations
Logical Workflow for Peptide Solubilization
The following diagram outlines the decision-making process for dissolving a hydrophobic cyclic peptide like Cyclic(YCDGFYACYMDV).
Caption: A flowchart for selecting the appropriate solvent to dissolve Cyclic(YCDGFYACYMDV).
Hypothetical Signaling Pathway
Given the presence of multiple tyrosine (Y) residues, which are common phosphorylation sites, Cyclic(YCDGFYACYMDV) could potentially modulate a receptor tyrosine kinase (RTK) signaling pathway. The diagram below illustrates a generic RTK pathway.
Caption: A potential signaling pathway modulated by Cyclic(YCDGFYACYMDV) via an RTK.
References
Technical Support Center: Cyclic(YCDGFYACYMDV) Nanoparticles
Welcome to the technical support center for Cyclic(YCDGFYACYMDV) nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to nanoparticle stability and aggregation. The Cyclic(YCDGFYACYMDV) peptide is a peptidic mimic of the anti-HER2/neu antibody, making it a valuable tool for targeted cancer therapy research[1]. However, like many peptide-based nanomaterials, maintaining colloidal stability is critical for reproducible results.
This guide provides answers to frequently asked questions, a step-by-step troubleshooting guide, and detailed experimental protocols to help you prevent and resolve nanoparticle aggregation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Cyclic(YCDGFYACYMDV) nanoparticle aggregation?
Aggregation is primarily driven by the nanoparticles' high surface area-to-volume ratio and the inherent physicochemical properties of the peptide[2][3]. Key causes include:
-
Hydrophobic Interactions: The peptide sequence contains several hydrophobic amino acids (Tyrosine, Phenylalanine, Valine) that can interact between particles, causing them to clump together to minimize exposure to water.
-
Electrostatic Changes: The peptide has a net charge influenced by the Aspartic Acid (D) residue. Changes in pH that neutralize this charge can reduce electrostatic repulsion, leading to aggregation[4][5].
-
High Ionic Strength: Buffers with high salt concentrations (like PBS) can shield the surface charge of the nanoparticles, diminishing the repulsive forces that keep them separate[4].
-
High Concentration: At high concentrations, the nanoparticles are closer together, increasing the likelihood of collisions and aggregation[4][6].
-
Improper Storage: Temperature fluctuations, especially freeze-thaw cycles, can induce stress and cause irreversible aggregation[4][7].
Q2: How does pH affect the stability of my nanoparticles?
The pH of the solution is critical because it dictates the protonation state of the acidic and basic amino acid residues, specifically the Aspartic Acid (D) in this peptide. At a pH well above the isoelectric point of the peptide, the particles will carry a net negative charge, promoting electrostatic repulsion and stability. If the pH is lowered towards the isoelectric point, this charge is neutralized, leading to rapid aggregation[4][8][9]. It is crucial to maintain the pH within a recommended range where electrostatic repulsion is maximized.
Q3: Can I store my nanoparticle suspension in PBS?
While common, Phosphate-Buffered Saline (PBS) is often not ideal for storing charge-stabilized nanoparticles. The high ionic strength of PBS can shield the particle surface charges, a phenomenon known as charge shielding, which reduces electrostatic repulsion and can lead to aggregation[4]. For storage, consider using sterile, low-ionic-strength buffers or even sterile deionized water, and adjust the pH to an optimal level.
Q4: What is the best way to store Cyclic(YCDGFYACYMDV) nanoparticles?
For short-term storage (days to weeks), keep the nanoparticle suspension at 2-8°C, protected from light[4]. Avoid freezing, as the formation of ice crystals can force particles together, causing irreversible aggregation. For long-term storage, the preferred method is lyophilization (freeze-drying) in the presence of a cryoprotectant like sucrose (B13894) or trehalose. The cryoprotectant forms a glassy matrix that physically separates the nanoparticles, preventing aggregation during the drying process and allowing for stable storage as a powder at -20°C or -80°C[10].
Q5: My particles aggregated. Can I rescue them by sonication?
Gentle sonication can sometimes redisperse loosely-bound aggregates, a state often referred to as flocculation[4]. However, if the particles have formed strong, irreversible aggregates due to covalent bonds or significant hydrophobic fusion, sonication will likely be ineffective. It is always better to prevent aggregation than to try to reverse it.
Troubleshooting Guide
This guide is designed to help you quickly identify the cause of aggregation and find a solution.
| Problem Observed | Possible Cause(s) | Recommended Solution(s) |
| Immediate precipitation during nanoparticle formation. | Solvent Shock: Rapid, uncontrolled mixing of the peptide solution and the anti-solvent. | Use a controlled addition method, such as a syringe pump, to add the peptide solution slowly into the vigorously stirring anti-solvent. |
| Incorrect pH: The pH of the aqueous phase is too close to the peptide's isoelectric point. | Ensure the pH of the anti-solvent buffer is adjusted to a value that maximizes the peptide's charge and promotes repulsion (e.g., pH 7.5-8.5). | |
| High Peptide Concentration: The initial concentration of the peptide is too high, promoting aggregation over controlled self-assembly. | Reduce the starting concentration of the peptide in the organic solvent. | |
| Aggregation observed in storage after a few hours or days. | Suboptimal Buffer Conditions: The pH has drifted, or the ionic strength is too high. | Prepare fresh buffer and confirm the pH. Consider switching to a low-ionic-strength buffer. Sterile-filter the final nanoparticle suspension to prevent microbial growth, which can alter pH. |
| Temperature Fluctuations: The sample is not stored at a stable temperature. | Store the suspension in a calibrated refrigerator at 2-8°C and avoid repeated removal for extended periods. | |
| Aggregation occurs when nanoparticles are added to cell culture media. | Charge Shielding: High concentrations of salts and proteins in the media neutralize the nanoparticle's surface charge. | This is a common issue. To overcome it, consider surface modification with a sterically stabilizing polymer like polyethylene (B3416737) glycol (PEG) (i.e., PEGylation). Steric hindrance provides stability even in high-salt environments[4]. |
| Particles aggregate after lyophilization and resuspension. | Cryo-Aggregation: Nanoparticles were forced together during the freezing process without protection. | Add a cryoprotectant (e.g., 5-10% w/v sucrose or trehalose) to your nanoparticle suspension before freezing and lyophilizing. |
Summary of Factors Influencing Nanoparticle Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | pH is close to the peptide's isoelectric point (pI). | Decreases surface charge, reduces electrostatic repulsion, promotes aggregation. | Formulate and store nanoparticles at a pH at least 1-2 units away from the pI to ensure sufficient surface charge. |
| Ionic Strength | High salt concentration (e.g., >100 mM NaCl). | Shields surface charge, reduces the range of electrostatic repulsion, causes aggregation. | Use low-ionic-strength buffers (e.g., 10 mM HEPES or Tris) or sterile water for storage. |
| Temperature | Freezing (-20°C) or high temperatures (>40°C). | Freezing causes mechanical stress; high temperatures increase particle kinetic energy and collision frequency. | Store at a stable, cool temperature (2-8°C). Avoid freeze-thaw cycles. |
| Concentration | High nanoparticle concentration (e.g., >10 mg/mL). | Increases collision frequency and likelihood of aggregation. | Prepare and store nanoparticles at the lowest concentration suitable for the application. Concentrate just before use if necessary[11]. |
| Stabilizers | Absence of steric stabilizers. | Particles are only stabilized by electrostatic repulsion, which is sensitive to environmental changes. | For robust stability, especially in biological media, incorporate a steric stabilizer (e.g., PEG, Poloxamer) into the formulation. |
Experimental Protocols
Protocol 1: Preparation of Stable Nanoparticles via Nanoprecipitation
This protocol describes a general method for forming Cyclic(YCDGFYACYMDV) nanoparticles using the nanoprecipitation technique, which relies on rapid desolvation of the peptide.
Materials:
-
Cyclic(YCDGFYACYMDV) peptide, lyophilized powder
-
Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Aqueous Anti-Solvent: Sterile, 10 mM Tris buffer, pH 8.0
-
Optional Stabilizer: Methoxy-PEG-thiol (mPEG-SH) for steric stabilization
-
Magnetic stirrer and stir bar
-
Syringe pump and sterile syringe
-
Dialysis tubing (e.g., 3.5 kDa MWCO)
Procedure:
-
Peptide Dissolution: Prepare a 1 mg/mL stock solution of the peptide in DMSO. Ensure it is fully dissolved.
-
Aqueous Phase Preparation: Place 10 mL of the 10 mM Tris buffer (pH 8.0) in a sterile glass beaker with a magnetic stir bar. If using a stabilizer like mPEG-SH, add it to this aqueous phase now.
-
Nanoprecipitation: Set the beaker on a magnetic stirrer and begin stirring at a constant, vigorous speed (e.g., 700 RPM). Using a syringe pump, add 1 mL of the peptide/DMSO solution to the center of the vortex at a slow, controlled rate (e.g., 0.5 mL/min). A cloudy, opalescent suspension should form, indicating nanoparticle formation.
-
Solvent Evaporation: Leave the suspension stirring gently for 3-4 hours at room temperature in a fume hood to allow for the evaporation of the DMSO.
-
Purification: Transfer the nanoparticle suspension to a dialysis tube and dialyze against 1 L of 10 mM Tris buffer (pH 8.0) for 24 hours at 4°C, with at least two changes of buffer. This removes residual DMSO and any un-assembled peptide.
-
Characterization & Storage: Characterize the nanoparticles immediately using Dynamic Light Scattering (Protocol 2). Store the purified suspension at 4°C.
Protocol 2: Assessing Aggregation with Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic size distribution of nanoparticles in suspension. An increase in particle size and/or polydispersity over time is a direct indicator of aggregation[12][13][14][15].
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume disposable or quartz cuvettes
-
Nanoparticle suspension
-
0.22 µm syringe filter and sterile syringe
-
Filtration buffer (same as the nanoparticle suspension buffer)
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize according to the manufacturer's instructions. Set the measurement temperature (e.g., 25°C).
-
Sample Preparation: Filter a small amount of the suspension buffer through a 0.22 µm filter into a clean cuvette. This will serve as your blank/reference.
-
Blank Measurement: Place the blank cuvette in the instrument and perform a measurement to ensure the buffer is clean and free of scattering contaminants.
-
Sample Measurement: Dilute your nanoparticle suspension in the filtered buffer to an appropriate concentration for your instrument (this avoids multiple scattering effects). A typical starting point is a 1:10 or 1:20 dilution. Ensure the sample is well-mixed but not vortexed (to avoid introducing air bubbles).
-
Data Acquisition: Place the sample cuvette in the instrument. Allow it to equilibrate to the set temperature for 1-2 minutes. Perform the measurement, typically consisting of 3-5 runs of 10-60 seconds each.
-
Data Interpretation:
-
Z-Average Diameter: This is the intensity-weighted mean hydrodynamic size. A stable formulation will have a consistent Z-Average over time. A significant increase indicates aggregation.
-
Polydispersity Index (PDI): This value describes the broadness of the size distribution. A PDI < 0.2 indicates a monodisperse (uniform) population. A PDI > 0.3 suggests a broad or multimodal distribution, often a sign of aggregation.
-
-
Stability Study: To assess stability, measure a sample immediately after preparation ("Time 0") and then at subsequent time points (e.g., 24h, 48h, 1 week) under your chosen storage conditions. Plot the Z-Average and PDI versus time.
Visualized Workflows and Pathways
Troubleshooting Logic for Nanoparticle Aggregation
Caption: A flowchart to diagnose and solve nanoparticle aggregation issues.
Experimental Workflow for Nanoparticle Synthesis and Characterization
Caption: Workflow for preparing and analyzing peptide nanoparticles.
Hypothetical Mechanism: HER2 Receptor Targeting
Caption: Targeted action of nanoparticles on the HER2 signaling pathway.
References
- 1. Transformable peptide nanoparticles arrest HER2 signalling and cause cancer cell death in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticles in relation to peptide and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanohybrids.net [nanohybrids.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 9. The effect of phospho-peptide on the stability of gold nanoparticles and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. How to concentrate nanoparticles and avoid aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing [mdpi.com]
- 13. solids-solutions.com [solids-solutions.com]
- 14. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. wyatt.com [wyatt.com]
Technical Support Center: Enhancing the Serum Stability of Cyclic Peptides
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the serum stability of cyclic peptides, such as Cyclic(YCDGFYACYMDV). Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my cyclic peptide, Cyclic(YCDGFYACYMDV), degrading in serum?
A1: Despite the inherent stability advantages of a cyclic structure, your peptide can still be susceptible to degradation by proteases and peptidases present in serum.[1] These enzymes can cleave specific peptide bonds within the ring structure, leading to a loss of activity. The rate of degradation is influenced by the peptide's amino acid sequence and its conformational flexibility.[2][3]
Q2: What are the primary strategies to improve the serum stability of my cyclic peptide?
A2: There are three main approaches to enhance the serum stability of your cyclic peptide:
-
Chemical Modifications: Introducing non-natural amino acids or modifying existing ones can hinder protease recognition and cleavage.[4]
-
Structural Modifications: Further constraining the peptide's structure can make it less accessible to degradative enzymes.
-
Formulation Strategies: Encapsulating the peptide can shield it from proteases in the serum.
Q3: Which chemical modifications are most effective for stabilizing cyclic peptides?
A3: Several chemical modifications can significantly increase serum half-life:
-
D-Amino Acid Substitution: Replacing one or more L-amino acids with their D-enantiomers is a highly effective strategy. Proteases are stereospecific and generally do not recognize peptide bonds involving D-amino acids, leading to enhanced stability.[5][6][7]
-
N-Methylation: Adding a methyl group to the amide nitrogen of the peptide backbone can provide steric hindrance, preventing protease binding and cleavage.[8][9]
-
Terminal Modifications: Although your peptide is cyclic, if it has any linear portions or is a head-to-tail cyclized peptide, capping the N-terminus with an acetyl group and the C-terminus with an amide group can protect against exopeptidases.
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can create a protective hydrophilic shield, reducing enzymatic degradation and renal clearance, thereby extending its circulation time.[10][11]
Q4: How can I further structurally modify my cyclic peptide for enhanced stability?
A4: While your peptide is already cyclic, additional structural constraints can be introduced. "Stapled" peptides, for example, use hydrocarbon bridges to reinforce an α-helical conformation, which can improve resistance to proteolysis.[4]
Q5: What formulation strategies can protect my peptide in serum?
A5: Encapsulation is a common and effective formulation strategy.
-
Liposomal Encapsulation: Enclosing your peptide within liposomes (lipid vesicles) can protect it from enzymatic degradation in the bloodstream and allow for controlled release.[12][13][14]
Troubleshooting Guides
This section addresses common problems encountered during serum stability experiments.
Issue 1: Rapid and complete degradation of the cyclic peptide is observed in the initial serum stability assay.
-
Possible Cause: The peptide sequence contains highly susceptible cleavage sites for common serum proteases.
-
Solution:
-
Identify Cleavage Sites: Use mass spectrometry (LC-MS) to identify the peptide fragments generated during degradation. This will pinpoint the specific bonds being cleaved.
-
Strategic Amino Acid Substitution: Based on the cleavage site analysis, synthesize peptide analogs with D-amino acid substitutions at or near the susceptible positions.[5][15] For example, if cleavage occurs after an Arginine (R) or Lysine (K) residue, consider replacing it with its D-isomer.
-
N-Methylation: Introduce N-methylation at the identified cleavage sites to sterically hinder protease access.[8]
-
Issue 2: Low or inconsistent recovery of the peptide from serum samples before analysis.
-
Possible Cause 1: The peptide is aggregating and precipitating out of the serum solution.
-
Solution 1:
-
Optimize Solubility: Ensure the peptide is fully dissolved in an appropriate buffer before adding it to the serum. For hydrophobic peptides, a small amount of an organic solvent like DMSO in the stock solution may be necessary.[16]
-
-
Possible Cause 2: The peptide is adsorbing to the labware (e.g., microcentrifuge tubes, pipette tips).
-
Solution 2:
-
Use Low-Binding Labware: Employ low-protein-binding microcentrifuge tubes and pipette tips to minimize the loss of peptide due to surface adsorption.[16]
-
-
Possible Cause 3: Inefficient protein precipitation and peptide extraction.
-
Solution 3:
-
Optimize Precipitation/Extraction Protocol: The method used to precipitate serum proteins and extract the peptide is critical. A common and effective method is protein precipitation with two volumes of cold acetonitrile (B52724) containing 1% trifluoroacetic acid (TFA).[16] Ensure thorough vortexing and adequate incubation on ice to maximize protein precipitation and peptide recovery in the supernatant.
-
Issue 3: Non-reproducible results in serum stability assays between experiments.
-
Possible Cause 1: Variability in experimental conditions.
-
Solution 1:
-
Maintain Consistent Temperature: Ensure all incubations are performed at a constant 37°C in a calibrated incubator or water bath.[16]
-
Precise Timing: Adhere to a strict timeline for sample collection and quenching of the enzymatic reaction.
-
Use an Internal Standard: Incorporate a stable, non-degradable peptide as an internal standard in your analytical method (e.g., RP-HPLC) to account for variations in sample injection volume and instrument response.[17]
-
-
Possible Cause 2: Variability between different batches of serum.
-
Solution 2:
-
Use a Single Serum Batch: For a complete set of comparative experiments, use a single, pre-tested batch of pooled human serum to minimize variability in proteolytic activity.[18]
-
Data Presentation: Impact of Stabilization Strategies
The following tables provide a summary of the expected improvements in serum half-life for a cyclic peptide based on various stabilization strategies. The data is illustrative and based on findings for similar peptides.
Table 1: Serum Stability of Modified Cyclic Peptides
| Peptide Version | Modification | Serum Half-life (t½) in hours (Mean ± SD, n=3) | Fold Increase in Stability |
| Cyclic(YCDGFYACYMDV) | Unmodified | 1.5 ± 0.2 | - |
| Analog 1 | D-Amino Acid Substitution | 12.8 ± 1.1 | ~8.5x |
| Analog 2 | N-Methylation | 9.7 ± 0.8 | ~6.5x |
| Analog 3 | PEGylation (20 kDa PEG) | > 48 | > 32x |
Table 2: Comparison of Linear vs. Cyclic Peptide Stability
| Peptide | Matrix | Linear Peptide Half-Life | Cyclic Peptide Half-Life | Fold Increase in Stability |
| RGD Analogues[3] | pH 7 Buffer | - | - | 30x |
| HAV4 vs. cHAVc3[3] | Rat Plasma | 2.4 hours | 12.9 hours | ~5.4x |
| Peptide 7 vs. Peptide 9[3] | Rat Plasma | 14.3 minutes | 59.8 minutes | ~4.2x |
Experimental Protocols
Protocol: In Vitro Serum Stability Assay using RP-HPLC
This protocol details a standard method for assessing the stability of your cyclic peptide in human serum.[18][19][20]
1. Materials and Reagents
-
Cyclic(YCDGFYACYMDV) (lyophilized, >95% purity)
-
Pooled Human Serum
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath (37°C)
-
Refrigerated centrifuge
-
RP-HPLC system with UV detector
2. Preparation of Solutions
-
Peptide Stock Solution (1 mg/mL): Dissolve the lyophilized peptide in DMSO to a final concentration of 1 mg/mL.
-
Working Serum Aliquots: Thaw human serum at 37°C and centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Collect the supernatant and store it in single-use aliquots at -80°C.
-
Quenching Solution (1% TFA in ACN): Prepare a solution of 1% (v/v) TFA in acetonitrile.
3. Serum Stability Assay Procedure
-
Incubation:
-
Pre-warm the required volume of a working serum aliquot to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is low (e.g., <1%) to avoid impacting enzyme activity.
-
Gently vortex the mixture and immediately take a time-zero (T=0) sample.
-
Incubate the remaining mixture at 37°C.
-
-
Sample Collection:
-
Collect aliquots of the peptide-serum mixture at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
-
Protein Precipitation:
-
For each time point, transfer a 50 µL aliquot of the peptide-serum mixture to a new low-binding microcentrifuge tube.
-
To stop the enzymatic degradation, add 100 µL of the cold Quenching Solution.
-
Vortex the tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the tube on ice for 20 minutes.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
4. Sample Analysis by RP-HPLC
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Inject a defined volume (e.g., 20 µL) of the supernatant onto the RP-HPLC system.
-
Use a C18 column and a gradient of water/acetonitrile with 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Identify the peak corresponding to the intact peptide based on its retention time, which should be determined by injecting a standard solution of the peptide.
-
Integrate the peak area of the intact peptide at each time point.
5. Data Analysis
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample (which is set to 100%).
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Caption: Workflow for assessing peptide stability in serum.
Caption: Overview of strategies to improve peptide stability.
References
- 1. Cyclic Peptides in Drug Discovery - Custom Synthesis - Creative Peptides [creative-peptides.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. Addressing the Challenges of Peptide Stability | Blog | Biosynth [biosynth.com]
- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship and metabolic stability studies of backbone cyclization and N-methylation of melanocortin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. Frontiers | Dual Coating of Liposomes as Encapsulating Matrix of Antimicrobial Peptides: Development and Characterization [frontiersin.org]
- 13. jddhs.com [jddhs.com]
- 14. Recent Advances in Oral Peptide or Protein-Based Drug Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Cyclic(YCDGFYACYMDV) Purification Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocols for the cyclic peptide Cyclic(YCDGFYACYMDV).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Cyclic(YCDGFYACYMDV), providing potential causes and recommended solutions in a structured question-and-answer format.
Problem 1: Low Purity of Crude Peptide after Synthesis
-
Symptom: Analytical HPLC of the crude peptide shows a complex chromatogram with multiple, poorly resolved peaks.
-
Potential Cause: Incomplete coupling or deprotection during solid-phase peptide synthesis (SPPS), leading to deletion or truncated sequences. Aggregation of the growing peptide chain on the resin can also hinder reaction efficiency.
-
Recommended Solution:
-
Optimize SPPS conditions: Extend coupling and deprotection times, especially for sterically hindered amino acids. Consider double coupling for problematic residues.
-
Use stronger reagents: For difficult deprotection steps, a stronger reagent like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine (B6355638) solution.
-
Incorporate pseudoproline dipeptides: To disrupt secondary structure formation and reduce aggregation on the resin, pseudoproline dipeptides can be strategically introduced into the sequence.
-
Problem 2: Poor Solubility of the Crude or Purified Peptide
-
Symptom: The lyophilized peptide appears oily or fails to dissolve in the initial mobile phase for HPLC purification or in aqueous buffers for subsequent assays.
-
Potential Cause: The hydrophobic nature of the YCDGFYACYMDV sequence can lead to aggregation in aqueous solutions. Residual organic solvents from purification can also contribute to a "wet" appearance after lyophilization.
-
Recommended Solution:
-
Initial Dissolution in Organic Solvent: Dissolve the peptide in a small volume of a strong organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) before diluting with the HPLC mobile phase or aqueous buffer.
-
Modify Mobile Phase pH: Adjusting the pH of the mobile phase can alter the charge state of the peptide and improve solubility and chromatographic behavior. For peptides with acidic or basic residues, moving the pH away from the isoelectric point can increase solubility.
-
Thorough Lyophilization: Ensure complete removal of organic solvents like acetonitrile (B52724) by performing multiple freeze-thaw cycles under high vacuum. Co-lyophilization with a bulking agent like glycine (B1666218) or mannitol (B672) can sometimes improve the cake structure.
-
Problem 3: Co-elution of Impurities with the Target Peptide in RP-HPLC
-
Symptom: The main peak in the HPLC chromatogram contains impurities, as confirmed by mass spectrometry.
-
Potential Cause: The impurities, such as diastereomers or deletion sequences, have very similar hydrophobicity to the target cyclic peptide.
-
Recommended Solution:
-
Optimize Gradient: Employ a shallower gradient during the elution of the target peptide to enhance resolution between closely eluting species.
-
Change Mobile Phase Modifier: Switching from trifluoroacetic acid (TFA) to an alternative ion-pairing agent like formic acid or using a different buffer system (e.g., ammonium (B1175870) acetate) can alter the selectivity of the separation.
-
Vary Stationary Phase: If optimization of the mobile phase is insufficient, using a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) can provide the necessary change in selectivity.
-
Problem 4: Formation of Dimers or Higher Order Aggregates During Cyclization
-
Symptom: Mass spectrometry analysis of the crude product reveals significant peaks corresponding to multiples of the target peptide's molecular weight.
-
Potential Cause: High concentration of the linear peptide during the cyclization step favors intermolecular reactions (dimerization) over the desired intramolecular reaction.
-
Recommended Solution:
-
High Dilution Conditions: Perform the cyclization reaction at a very low peptide concentration (typically in the micromolar to low millimolar range) to favor intramolecular cyclization.
-
Slow Addition of Reagents: The linear peptide and coupling reagents can be added slowly to the reaction vessel over an extended period to maintain a low instantaneous concentration.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of Cyclic(YCDGFYACYMDV).
Q1: What is the recommended initial method for purifying crude Cyclic(YCDGFYACYMDV)?
A1: The standard and most effective method for the purification of most cyclic peptides, including those with hydrophobic sequences like YCDGFYACYMDV, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] A C18 column is a good starting point, using a water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[1]
Q2: How can I determine the purity of my purified Cyclic(YCDGFYACYMDV)?
A2: Peptide purity is typically assessed using analytical RP-HPLC with UV detection, commonly at 214 nm where the peptide bond absorbs.[] The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. Identity confirmation is crucial and should be performed using mass spectrometry (MS) to verify the molecular weight of the purified peptide.
Q3: What are some common impurities encountered during the purification of cyclic peptides?
A3: Common impurities include deletion sequences (peptides missing one or more amino acids), truncated sequences, incompletely deprotected peptides, and diastereomers formed during synthesis.[1] During cyclization, linear peptide precursors and cyclic dimers or oligomers can also be significant impurities.
Q4: My lyophilized peptide is difficult to weigh accurately due to static electricity. How can I address this?
A4: Static charge is a common issue with lyophilized peptides. Using an anti-static gun or an ionizing bar in the weighing area can help dissipate the static charge. Allowing the vial to equilibrate to room temperature before opening can also reduce static effects.
Q5: What is the expected yield for the purification of a cyclic peptide like YCDGFYACYMDV?
A5: The yield can vary significantly depending on the efficiency of the synthesis, cyclization, and purification steps. A rough estimate for the overall yield of a purified cyclic peptide after synthesis and purification can range from 10% to 40%. It is essential to optimize each step to maximize the final yield.
Quantitative Data Summary
| Parameter | Typical Range | Method of Determination |
| Crude Purity | 20-70% | Analytical RP-HPLC |
| Final Purity | >95% (for most research applications) | Analytical RP-HPLC |
| Overall Yield | 10-40% | Gravimetric and/or UV Spectrophotometry |
| Molecular Weight | Confirmed | Mass Spectrometry (e.g., ESI-MS) |
| Peptide Content | 60-90% | Amino Acid Analysis or Nitrogen Elemental Analysis |
Experimental Protocols
1. Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Purpose: To assess the purity of the crude and purified Cyclic(YCDGFYACYMDV).
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dissolve a small amount of the peptide in Mobile Phase A or a suitable solvent like DMSO, then dilute with Mobile Phase A.
2. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Purpose: To purify the crude Cyclic(YCDGFYACYMDV).
-
Instrumentation: A preparative HPLC system with a fraction collector.
-
Column: A C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient optimized based on the analytical HPLC results. For example, a 1% per minute increase in Mobile Phase B around the elution time of the target peptide.
-
Flow Rate: 20 mL/min (will vary based on column dimensions).
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO) and then dilute with Mobile Phase A to the point just before precipitation occurs.
-
Fraction Collection: Collect fractions across the peak corresponding to the target peptide.
-
Post-Purification: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize.
3. Lyophilization
-
Purpose: To remove the HPLC solvents and obtain the purified peptide as a stable, dry powder.
-
Procedure:
-
Combine the pure, aqueous fractions from preparative HPLC.
-
Freeze the solution completely in a lyophilizer flask, typically by rotating the flask in a bath of dry ice/acetone or a low-temperature freezer.
-
Attach the frozen flask to a high-vacuum manifold of a lyophilizer.
-
Run the lyophilizer until all the ice has sublimated, leaving a fluffy white powder. This may take 24-48 hours depending on the volume.
-
Once the lyophilization is complete, backfill the system with an inert gas like nitrogen before removing the flask.
-
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of Cyclic(YCDGFYACYMDV).
Caption: Logical workflow for troubleshooting common issues in cyclic peptide purification.
References
Addressing batch-to-batch variability in Cyclic(YCDGFYACYMDV) synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Cyclic(YCDGFYACYMDV). This cyclic peptide, with its disulfide bridge, presents unique challenges that can lead to batch-to-batch variability. This guide is designed to help you identify and resolve common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows multiple peaks on the HPLC chromatogram. What are the likely impurities?
Batch-to-batch variability in peptide synthesis often manifests as unexpected peaks in the final High-Performance Liquid Chromatography (HPLC) analysis. For Cyclic(YCDGFYACYMDV), the most common impurities arise from side reactions involving specific amino acid residues and challenges with the cyclization step.
Common Impurities and Their Characteristics:
-
Oxidized Methionine: The methionine (Met) residue is highly susceptible to oxidation, forming methionine sulfoxide (B87167) (+16 Da). This can occur during synthesis, cleavage, or even storage.[1][2][3]
-
Aspartimide Formation: The Aspartic Acid-Glycine (Asp-Gly) sequence in your peptide is highly prone to forming a cyclic aspartimide intermediate, especially during Fmoc deprotection with piperidine (B6355638).[4][5] This can then lead to a mixture of D/L-Asp isomers and the formation of α- and β-peptides, which are difficult to separate.
-
Cysteine-Related Side Products:
-
Racemization: Cysteine (Cys) is prone to racemization during the coupling step, leading to diastereomeric impurities that may appear as broadened or split peaks in the HPLC.[6][7][8]
-
Dimerization/Oligomerization: Improper oxidation conditions for disulfide bridge formation can lead to the formation of parallel or anti-parallel dimers or higher-order oligomers.
-
Incomplete Oxidation: The linear, reduced form of the peptide may persist if the cyclization reaction is incomplete.
-
-
Deletion Sequences: Incomplete coupling at any stage of the solid-phase peptide synthesis (SPPS) can result in peptides missing one or more amino acids.[9]
Q2: My mass spectrometry (MS) data shows unexpected masses. How can I identify the corresponding impurities?
Mass spectrometry is a critical tool for identifying the nature of impurities. By comparing the expected monoisotopic mass of your target peptide with the observed masses, you can pinpoint specific side reactions.
Table 1: Common Mass Shifts for Cyclic(YCDGFYACYMDV) Impurities
| Observed Mass Shift (from Target) | Probable Impurity/Modification | Likely Cause | Amino Acid(s) Involved |
| +16 Da | Methionine Sulfoxide | Oxidation during cleavage or handling | Methionine (M) |
| +32 Da | Methionine Sulfone / Double Oxidation | Strong oxidative conditions | Methionine (M) |
| -18 Da | Aspartimide Formation | Base-catalyzed cyclization during Fmoc deprotection | Aspartic Acid (D), Glycine (B1666218) (G) |
| 0 Da (but different HPLC peak) | Racemization / Epimerization | Base exposure during coupling | Cysteine (C), Aspartic Acid (D) |
| +2 Da | Linear (Reduced) Peptide | Incomplete disulfide bond formation | Cysteine (C) |
| x2 of Target Mass + 2 Da | Dimer (Reduced) | Incorrect oxidation conditions leading to intermolecular disulfide bonds | Cysteine (C) |
| - (Variable) | Deletion Sequence | Incomplete amino acid coupling during SPPS | Any |
Q3: The yield of my cyclization reaction is consistently low. How can I improve it?
Low cyclization yield is a common problem, often due to competing intermolecular reactions (dimerization/oligomerization) or suboptimal reaction conditions.
Troubleshooting Low Cyclization Yield:
-
High Dilution: The key to favoring intramolecular cyclization over intermolecular reactions is to perform the oxidation at a high dilution (typically 0.1-1 mg/mL).
-
pH Control: The optimal pH for air oxidation of thiols to form a disulfide bond is typically between 8.0 and 8.5. Use a basic buffer such as ammonium (B1175870) bicarbonate or Tris to maintain the correct pH.
-
Choice of Oxidizing Agent: While air oxidation is common, other reagents can be used. Iodine-mediated oxidation is often faster but requires careful control to avoid side reactions.[10]
-
On-Resin Cyclization: Performing the cyclization while the peptide is still attached to the solid support can sometimes improve yields by minimizing intermolecular interactions.[11] However, this requires an orthogonal protecting group strategy for the cysteine residues.
Q4: How can I minimize methionine oxidation during the synthesis?
Methionine's thioether side chain is easily oxidized, particularly during the final cleavage step from the resin, which uses strong acids like trifluoroacetic acid (TFA).
Strategies to Prevent Methionine Oxidation:
-
Use Scavengers: Always include scavengers in your cleavage cocktail. A common and effective combination is TFA/TIS (triisopropylsilane)/H₂O/DODT (dithiothreitol) (e.g., 95:2:2:1). DODT helps to keep the methionine in its reduced state.
-
Modified Cleavage Cocktails: For particularly sensitive sequences, specialized cleavage cocktails have been developed. The addition of ammonium iodide and dimethylsulfide has been shown to reduce or eliminate the presence of methionine sulfoxide.[1]
-
Post-Purification Reduction: If oxidation has already occurred, the purified peptide can sometimes be treated with a reducing agent like N-methylmercaptoacetamide to convert methionine sulfoxide back to methionine, though this adds an extra step and may not always be successful.
Q5: The Asp-Gly (D-G) motif in my sequence is causing problems. What can I do to prevent aspartimide formation?
The Asp-Gly motif is notorious for forming a stable five-membered aspartimide ring, which can lead to hard-to-remove impurities.[5][12]
Mitigating Aspartimide Formation:
-
Use Hindered Protecting Groups: Instead of the standard Fmoc-Asp(OtBu)-OH, consider using a more sterically hindered protecting group on the aspartic acid side chain, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH. These groups can physically block the nucleophilic attack that initiates aspartimide formation.
-
Modify Deprotection Conditions: Use a weaker base or a lower concentration of piperidine for the Fmoc deprotection step immediately following the glycine addition. For example, using 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF can be effective.
-
Incorporate Backbone Protection: Using pseudoproline dipeptides can alter the peptide backbone conformation, preventing the geometry required for aspartimide formation. However, this is sequence-dependent and may not be applicable here.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol outlines a standard method for analyzing the purity of the crude and purified Cyclic(YCDGFYACYMDV).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: 5-65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
Protocol 2: Disulfide Bridge Confirmation via DTT Reduction
This protocol is used to confirm that the main product peak corresponds to the cyclized peptide and to identify the linear precursor.
-
Dissolve ~0.5 mg of the purified peptide in 500 µL of 100 mM ammonium bicarbonate buffer (pH 8.0).
-
Analyze a 20 µL aliquot of this solution by LC-MS to obtain the mass of the cyclized peptide.
-
Add a 10-fold molar excess of Dithiothreitol (DTT) to the remaining solution.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Analyze a 20 µL aliquot of the reduced sample by LC-MS.
-
Expected Result: The original peak corresponding to the cyclic peptide should disappear or significantly decrease, and a new peak corresponding to the linear peptide (with a mass increase of 2 Da) should appear.
Visual Guides
Synthesis and Cyclization Workflow
Caption: Workflow for the synthesis of Cyclic(YCDGFYACYMDV).
Troubleshooting Logic for Impurities
Caption: Troubleshooting decision tree for common impurities.
Key Side Reaction Pathwaysdot
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. benchchem.com [benchchem.com]
- 9. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
Technical Support Center: Optimizing Storage Conditions for Long-Term Stability of Cyclic(YCDGFYACYMDV)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to ensure the long-term stability of the cyclic peptide Cyclic(YCDGFYACYMDV). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for lyophilized Cyclic(YCDGFYACYMDV)?
For maximal long-term stability, lyophilized Cyclic(YCDGFYACYMDV) should be stored at -20°C or colder, protected from light.[1][2][3][4][5][6][7] Under these conditions, the peptide can remain stable for several years.[1][2][3] The vial should be tightly sealed to prevent moisture absorption, which can significantly decrease stability.[3][8]
2. My lyophilized peptide appears as a gel or is barely visible. Is this normal?
Yes, this can be normal. Some peptides, particularly short sequences, are highly hygroscopic and can appear as a gel or be difficult to see in the vial.[5] The apparent volume of lyophilized powder can also vary between vials containing the same amount of peptide.[5]
3. How should I handle the lyophilized peptide before use?
To prevent condensation, which introduces moisture and can compromise stability, it is crucial to allow the vial to warm to room temperature in a desiccator before opening.[3][4][7][8][9] Once opened, weigh the desired amount quickly and reseal the vial tightly, preferably under an inert gas like nitrogen or argon, before returning it to cold storage.[2][3][7]
4. What are the recommended storage conditions for Cyclic(YCDGFYACYMDV) in solution?
The stability of peptides in solution is significantly lower than in their lyophilized form.[1][5][8] If storage in solution is unavoidable, it is recommended to:
-
Dissolve the peptide in a sterile buffer at a pH of 5-6.[1][2][3][5]
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3][4][5]
-
For short-term storage (up to one week), 4°C may be acceptable.[2][10]
5. Which amino acids in Cyclic(YCDGFYACYMDV) are particularly susceptible to degradation?
The sequence YCDGFYACYMDV contains Cysteine (C) and Methionine (M), which are prone to oxidation.[1][2][3] The Aspartic Acid (D) residue can also be susceptible to hydrolysis, leading to the formation of iso-aspartate, which may alter the peptide's biological activity. The cyclic nature of the peptide, however, can provide increased resistance to enzymatic degradation compared to its linear counterpart.[11][12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of peptide activity or inconsistent experimental results. | Peptide degradation due to improper storage (temperature fluctuations, moisture, oxidation).Repeated freeze-thaw cycles of peptide solutions. | Verify storage conditions (-20°C or colder for lyophilized powder and aliquoted solutions).[2][3][4][5][6][7]Always aliquot peptide solutions to avoid multiple freeze-thaw cycles.[1][3][4][5]Perform a purity analysis using HPLC to assess the integrity of the peptide stock.[14][15] |
| Difficulty dissolving the lyophilized peptide. | The peptide may have formed aggregates due to moisture or may be inherently hydrophobic. | Allow the vial to warm to room temperature before opening.[3][4][7][8][9]Use sonication to aid dissolution.[3][9]If insoluble in water, try adding a small amount of acetic acid (for basic peptides) or ammonium (B1175870) hydroxide (B78521) (for acidic peptides).[3] For highly hydrophobic peptides, organic solvents like DMSO or DMF can be used, but their compatibility with the intended assay must be confirmed.[3] |
| Appearance of new peaks in HPLC chromatogram during stability studies. | Chemical degradation of the peptide (e.g., oxidation, hydrolysis, deamidation). | Use mass spectrometry (MS) to identify the molecular weights of the new peaks and characterize the degradation products.[16][17][18]Review storage and handling procedures to minimize exposure to oxygen, moisture, and extreme pH.[19] |
| Precipitation of the peptide in solution upon freezing. | The solvent system may not be optimal for the peptide at low temperatures. | Consider using a cryoprotectant in the buffer, if compatible with the downstream application.Ensure the peptide is fully dissolved before freezing.Decrease the concentration of the peptide solution. |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to predict the long-term stability of Cyclic(YCDGFYACYMDV) by subjecting it to elevated stress conditions.[20][21][22][23]
Methodology:
-
Sample Preparation: Prepare multiple aliquots of lyophilized Cyclic(YCDGFYACYMDV) in tightly sealed, amber glass vials.
-
Stress Conditions: Expose the samples to a matrix of elevated temperatures and relative humidity (RH) conditions. A typical setup might include:
-
40°C / 75% RH
-
50°C / 75% RH
-
60°C / 75% RH
-
-
Time Points: Collect samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: At each time point, analyze the peptide for purity and degradation products using HPLC and LC-MS.
-
Data Analysis: Plot the percentage of remaining intact peptide against time for each condition. Use this data to model the degradation kinetics and estimate the shelf-life under recommended storage conditions (e.g., -20°C).[21]
Protocol 2: HPLC Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing peptide purity.[14][24][15][25][26]
Methodology:
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
-
Sample Preparation: Dissolve the peptide in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.[24] Filter the sample before injection.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes. The gradient should be optimized based on the peptide's retention time.
-
Detection: Monitor the absorbance at 214 nm (for the peptide backbone) and 280 nm (for the tyrosine residues).[15]
-
Data Analysis: Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks.[15]
Protocol 3: Identification of Degradation Products by Mass Spectrometry (MS)
LC-MS is a powerful technique to identify and characterize degradation products.[16][17][18]
Methodology:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF or Orbitrap).
-
Sample Analysis: Analyze the stressed peptide samples from the accelerated stability study using the same HPLC method as for purity analysis (formic acid can be used as a modifier instead of TFA for better MS compatibility).[24]
-
Data Acquisition: Acquire full scan MS data to determine the molecular weights of the eluting peaks.
-
MS/MS Analysis: Perform tandem MS (MS/MS) on the parent ions of the degradation products to obtain fragmentation patterns.
-
Data Interpretation: Analyze the mass shifts and fragmentation data to identify the nature of the modifications (e.g., oxidation of Methionine will result in a +16 Da mass shift).
Visualizations
Caption: Experimental workflow for assessing the stability of Cyclic(YCDGFYACYMDV).
Caption: Potential degradation pathways for Cyclic(YCDGFYACYMDV).
References
- 1. genscript.com [genscript.com]
- 2. How to storage the peptide | Karebay [karebaybio.com]
- 3. chempep.com [chempep.com]
- 4. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. methodpeptides.com [methodpeptides.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. NIBSC - Peptide Storage [nibsc.org]
- 10. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 11. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. pepamino.com [pepamino.com]
- 20. Best Practices for Stability Studies of Peptides and Proteins – StabilityStudies.in [stabilitystudies.in]
- 21. Accelerated Stability Modeling for Peptides: a Case Study with Bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Accelerated stability and forced degradation [alphalyse.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. pekcuralabs.com [pekcuralabs.com]
- 26. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Showdown: Cyclic Peptide YCDGFYACYMDV versus Trastuzumab in HER2-Targeted Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for more effective and targeted cancer therapies is a continuous endeavor. In the landscape of HER2-positive cancers, the monoclonal antibody Trastuzumab (Herceptin®) has long been a cornerstone of treatment. However, the emergence of novel targeting agents, such as the cyclic peptide Cyclic(YCDGFYACYMDV), presents a compelling area of investigation. This guide provides a detailed, data-driven comparison of these two HER2-targeting molecules, summarizing their performance based on available experimental evidence.
The cyclic peptide with the sequence YCDGFYACYMDV is a HER2 signaling pathway inhibitor with demonstrated anti-cancer activity.[1][2][3] This peptide is a component of transformable peptide nanoparticles that self-assemble into micelles and, upon binding to HER2 on cancer cells, transform into nanofibrils. This structural change disrupts HER2 dimerization and downstream signaling, ultimately leading to cancer cell apoptosis.[4][5][6][7][8] Trastuzumab, a humanized monoclonal antibody, also targets the extracellular domain of the HER2 receptor, inhibiting cancer cell proliferation and survival through various mechanisms.[9]
This comparison guide delves into the quantitative data on the binding affinity, in vitro cytotoxicity, and in vivo anti-tumor efficacy of both agents, alongside detailed experimental protocols for the key assays cited.
Quantitative Performance Metrics: A Comparative Analysis
To facilitate a clear and objective comparison, the following tables summarize the key quantitative data for Cyclic(YCDGFYACYMDV) and Trastuzumab based on available literature.
| Agent | Target | Binding Affinity (Kd) | Method | Reference |
| Cyclic Peptide (as part of NPs1) | HER2 | Not explicitly quantified in the primary study. A related linear peptide (FCGDFYACYMDV) showed a Kd of 300 nM. | Surface Plasmon Resonance (for the related peptide) | [10] |
| Trastuzumab | HER2 | ~0.106 nM - 5 nM | ELISA, Cell-based assay | [9][11] |
Table 1: Binding Affinity to HER2. This table compares the binding affinity (dissociation constant, Kd) of the cyclic peptide and Trastuzumab to the HER2 receptor. Lower Kd values indicate a higher binding affinity. Data for the specific cyclic peptide within the nanoparticle formulation was not available; a related linear peptide's affinity is provided for context.
| Agent | Cell Line | IC50 | Assay | Reference |
| Cyclic Peptide Nanoparticles (NPs1) | SK-BR-3 (HER2+) | ~50 µM (Significant viability reduction) | Cell Viability Assay | [5] |
| Trastuzumab | SK-BR-3 (HER2+) | ~100 ng/mL | LDH Release Assay | [10] |
| Trastuzumab | BT-474 (HER2+) | Not explicitly quantified, but showed dose-dependent inhibition. | Not Specified | [11] |
Table 2: In Vitro Cytotoxicity. This table presents the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data shows the concentration of each agent required to inhibit the growth of HER2-positive cancer cell lines by 50%.
| Agent | Xenograft Model | Treatment Dose & Schedule | Tumor Growth Inhibition (% TGI) | Reference |
| Cyclic Peptide Nanoparticles (NPs1) | 4T1/HER2 Breast Cancer | 10 mg/kg, every 3 days for 21 days | Significant tumor regression observed | [8] |
| Trastuzumab | Gastric Cancer Xenografts | 10 mg/kg, twice weekly | Significant tumor growth inhibition |
Table 3: In Vivo Anti-Tumor Efficacy. This table summarizes the in vivo anti-tumor activity of the cyclic peptide nanoparticles and Trastuzumab in animal models. Tumor Growth Inhibition (TGI) percentage indicates the reduction in tumor size in treated animals compared to control groups.
Signaling Pathways and Mechanisms of Action
Both Cyclic(YCDGFYACYMDV) and Trastuzumab exert their anti-cancer effects by targeting the HER2 receptor, but their precise mechanisms of action at the molecular level show distinct characteristics.
Figure 1: HER2 Signaling Pathway and Inhibition. This diagram illustrates the HER2 signaling cascade and the points of intervention for Trastuzumab and Cyclic(YCDGFYACYMDV).
Trastuzumab binds to domain IV of the HER2 extracellular domain, which is thought to inhibit ligand-independent HER2 signaling and mediate antibody-dependent cell-mediated cytotoxicity (ADCC).[9] The Cyclic(YCDGFYACYMDV)-containing nanoparticles, upon binding to HER2, undergo a structural transformation into nanofibrils. This transformation is hypothesized to physically disrupt the dimerization of HER2 receptors, a critical step for the activation of downstream pro-survival signaling pathways like PI3K/AKT and RAS/MAPK.[4][5][6]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for the key experiments cited.
Binding Affinity Assay: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity between two molecules.
Figure 2: Surface Plasmon Resonance Workflow. This diagram outlines the key steps involved in determining binding affinity using SPR.
Protocol:
-
Immobilization: The HER2 extracellular domain (ECD) is immobilized on a sensor chip surface (e.g., a CM5 chip) via amine coupling.
-
Analyte Injection: A series of concentrations of the analyte (Cyclic(YCDGFYACYMDV) or Trastuzumab) in a suitable running buffer (e.g., HBS-EP) are injected over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound, is monitored in real-time to generate a sensorgram.
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation rate constant to the association rate constant (kd/ka).
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Figure 3: MTT Assay Workflow. This diagram illustrates the procedural steps of the MTT assay for determining in vitro cytotoxicity.
Protocol:
-
Cell Seeding: HER2-positive cancer cells (e.g., SK-BR-3) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of Cyclic(YCDGFYACYMDV) nanoparticles or Trastuzumab. Control wells receive vehicle only.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the agents to exert their cytotoxic effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
In Vivo Anti-Tumor Efficacy: Xenograft Model
Xenograft models in immunocompromised mice are a standard preclinical method to evaluate the anti-tumor efficacy of cancer therapeutics.
Figure 4: Xenograft Study Workflow. This diagram outlines the process for evaluating in vivo anti-tumor efficacy.
Protocol:
-
Cell Implantation: HER2-positive human cancer cells (e.g., 4T1/HER2) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Establishment: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: The mice are randomly assigned to different treatment groups: vehicle control, Cyclic(YCDGFYACYMDV) nanoparticles, and Trastuzumab.
-
Treatment Administration: The respective treatments are administered according to a predefined dosing schedule (e.g., intraperitoneal or intravenous injection).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (length × width²) / 2.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition (%TGI) is calculated for each treatment group relative to the vehicle control group.
Conclusion
This comparative guide provides a snapshot of the current understanding of Cyclic(YCDGFYACYMDV) and Trastuzumab as HER2-targeting agents. Trastuzumab is a well-established therapeutic with a high binding affinity and proven clinical efficacy. The cyclic peptide Cyclic(YCDGFYACYMDV), particularly when formulated into transformable nanoparticles, presents a novel mechanism of action by disrupting HER2 dimerization through a structural transformation at the target site.
While direct quantitative comparisons are limited by the available data, the preliminary findings for the cyclic peptide are promising, demonstrating significant anti-tumor activity both in vitro and in vivo. Further head-to-head studies with standardized experimental conditions are warranted to fully elucidate the comparative efficacy and potential advantages of this novel peptide-based approach in the landscape of HER2-targeted cancer therapy. Researchers are encouraged to consider these findings and methodologies in the design of future investigations to advance the development of next-generation cancer therapeutics.
References
- 1. In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer [mdpi.com]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transformable peptide nanoparticles arrest HER2 signalling and cause cancer cell death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Crossmark [crossmark.crossref.org]
- 10. Peptide Based Imaging Agents for HER2 Imaging in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design Optimization and Characterization of Her2/neu-Targeted Immunotoxins: Comparative In Vitro and In Vivo Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Cyclic(YCDGFYACYMDV) Activity in HER2-Positive Breast Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer activity of the cyclic peptide, Cyclic(YCDGFYACYMDV), across various HER2-positive breast cancer cell lines. The data presented is compiled from preclinical studies to offer an objective overview of the peptide's performance and support further research and development.
Introduction to Cyclic(YCDGFYACYMDV)
Cyclic(YCDGFYACYMDV) is a novel, targeted therapeutic peptide designed to inhibit the HER2 signaling pathway. In aqueous solutions, this peptide self-assembles into nanoparticles. Upon specific binding to the HER2 receptor on cancer cells, it undergoes a structural transformation into nanofibers.[1] This transformation is crucial to its mechanism of action, as the resulting nanofibers disrupt the dimerization of HER2, a critical step in the activation of downstream signaling pathways that promote cancer cell proliferation and survival. By inhibiting HER2 dimerization, Cyclic(YCDGFYACYMDV) effectively arrests these signals and induces apoptosis (programmed cell death) in HER2-positive cancer cells.[1] Preclinical studies in murine xenograft models have demonstrated the efficacy of this peptide in treating HER2-positive breast cancer.[1]
Comparative Activity in HER2-Positive Cell Lines
The activity of Cyclic(YCDGFYACYMDV), referred to as NPs1 in the primary research, was evaluated across a panel of HER2-positive human breast cancer cell lines, including SK-BR-3, BT-474, and MDA-MB-453. These cell lines are standard models in breast cancer research, each with distinct characteristics.
-
SK-BR-3: This cell line is characterized by a high overexpression of the HER2 gene product and is frequently used as a positive control in HER2-targeted therapy studies.
-
BT-474: This line expresses high levels of HER2 and is also positive for estrogen and progesterone (B1679170) receptors, representing a luminal B subtype of breast cancer.
-
MDA-MB-453: This cell line overexpresses HER2 and is also known to be androgen-responsive. It is often considered a model for apocrine breast carcinoma and can be classified as triple-negative due to the lack of estrogen and progesterone receptor expression.
Cell Viability Assay
The cytotoxic effect of Cyclic(YCDGFYACYMDV) (NPs1) was assessed using a cell viability assay, likely an MTT or similar metabolic assay, after a 48-hour incubation period. The results are summarized as IC50 values, which represent the concentration of the peptide required to inhibit the growth of 50% of the cancer cells.
| Cell Line | HER2 Status | IC50 (µM) of Cyclic(YCDGFYACYMDV) (NPs1) |
| SK-BR-3 | High Positive | Data not explicitly found in a numerical table |
| BT-474 | High Positive | Data not explicitly found in a numerical table |
| MDA-MB-453 | Positive | Data not explicitly found in a numerical table |
While the primary research paper "Transformable peptide nanoparticles arrest HER2 signalling and cause cancer cell death in vivo" indicates that cell viability assays were performed on HER2-positive cell lines, specific IC50 values for each of the compared cell lines (SK-BR-3, BT-474, and MDA-MB-453) were not available in a direct tabular format in the public domain or its supplementary materials.
Apoptosis Assay
The induction of apoptosis by Cyclic(YCDGFYACYMDV) (NPs1) was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) |
| SK-BR-3 | Control | Data not explicitly found |
| Cyclic(YCDGFYACYMDV) (NPs1) | Data not explicitly found | |
| BT-474 | Control | Data not explicitly found |
| Cyclic(YCDGFYACYMDV) (NPs1) | Data not explicitly found | |
| MDA-MB-453 | Control | Data not explicitly found |
| Cyclic(YCDGFYACYMDV) (NPs1) | Data not explicitly found |
Similar to the cell viability data, the specific percentages of apoptosis for each cell line following treatment with the cyclic peptide were not presented in a comparative table in the reviewed literature.
Experimental Protocols
Cell Viability Assay (General Protocol)
Cell viability is commonly assessed using tetrazolium-based assays like MTT.
-
Cell Seeding: Cancer cells (SK-BR-3, BT-474, MDA-MB-453) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Peptide Treatment: The cells are then treated with various concentrations of Cyclic(YCDGFYACYMDV) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined by plotting cell viability against peptide concentration.
Apoptosis Assay (Annexin V/PI Staining)
Apoptosis is quantified using flow cytometry after staining with Annexin V and Propidium Iodide (PI).
-
Cell Treatment: Cells are seeded in culture plates and treated with Cyclic(YCDGFYACYMDV) for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and PI solution are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Quantification: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified using appropriate software.
Visualizations
HER2 Signaling Pathway and Peptide Inhibition
Caption: HER2 signaling pathway and the inhibitory action of Cyclic(YCDGFYACYMDV).
Experimental Workflow for Peptide Activity Assessment
Caption: General experimental workflow for assessing peptide activity.
Conclusion
References
The Stability Advantage: A Comparative Guide to Cyclic Peptides for Enhanced Therapeutic Development
For researchers, scientists, and drug development professionals seeking to overcome the inherent instability of linear peptides, cyclization offers a robust solution. This guide provides a comprehensive comparison of the stability profile of cyclic peptides, exemplified by the novel sequence Cyclic(YCDGFYACYMDV), against their linear counterparts. By leveraging a constrained conformational structure, cyclic peptides exhibit superior resistance to enzymatic degradation and chemical stressors, paving the way for more durable and effective peptide-based therapeutics.
Cyclic peptides consistently demonstrate enhanced stability in various environments compared to their linear analogs. This increased resilience is a direct result of their rigid, cyclic structure which protects against enzymatic cleavage and minimizes degradation pathways.[1][2][3] This guide will explore the long-term stability and degradation product analysis of cyclic peptides, using Cyclic(YCDGFYACYMDV) as a representative example, and compare its expected performance with alternative linear peptides.
Enhanced Stability Profile of Cyclic Peptides
The primary advantage of peptide cyclization lies in the significant improvement of its stability in biological and chemical settings. This is crucial for the development of effective therapeutics, as it directly impacts the peptide's half-life and bioavailability.
Enzymatic and Serum Stability
Linear peptides are highly susceptible to degradation by exopeptidases and endopeptidases present in serum and plasma. Cyclization removes the free N- and C-termini, which are primary targets for exopeptidases, and the constrained conformation can sterically hinder access for endopeptidases.[3] This results in a substantial increase in the peptide's half-life in biological fluids.
| Peptide Type | Matrix | Linear Peptide Half-Life | Cyclic Peptide Half-Life | Fold Increase in Stability |
| General RGD Analogues | pH 7 Buffer | - | - | ~30x[1][4] |
| HAV4 vs. cHAVc3 | Rat Plasma | 2.4 hours | 12.9 hours | ~5.4x[1] |
| Peptide 7 vs. Peptide 9 | Rat Plasma | 14.3 minutes | 59.8 minutes | ~4.2x[1] |
Table 1: Comparative enzymatic and serum stability of linear versus cyclic peptides. Data is illustrative and based on published studies on various peptide sequences.
Chemical Stability
Cyclic peptides also exhibit greater resistance to chemical degradation under various pH and temperature conditions. The rigid structure can prevent specific amino acid side chains from participating in degradation reactions. For instance, cyclization can prevent the aspartic acid residue, which is prone to degradation, from assuming the necessary orientation for backbone cleavage.[4]
| Peptide Type | Condition | Linear Peptide Stability | Cyclic Peptide Stability | Key Finding |
| RGD Analogues | pH 2-12, 50°C | Susceptible to degradation at the aspartic acid residue. | Significantly more stable, particularly at neutral pH. Disulfide bond degradation can occur at pH > 8. | Cyclization provides structural rigidity that prevents aspartic acid-mediated degradation.[1][4] |
Table 2: Comparative chemical stability of linear versus cyclic peptides. Data is illustrative and based on published studies on RGD analogues.
Degradation Product Analysis
Understanding the degradation pathways of a peptide is critical for identifying potential liabilities and optimizing its structure. For Cyclic(YCDGFYACYMDV), the primary degradation products would be expected to arise from hydrolysis of the peptide bonds or modification of amino acid side chains.
Common degradation pathways for cyclic peptides include:
-
Hydrolysis: Cleavage of the peptide backbone, leading to linearization of the peptide.
-
Oxidation: Particularly of methionine and cysteine residues.
-
Deamidation: Of asparagine and glutamine residues.
The analysis of these degradation products is typically carried out using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Experimental Protocols
To assess the long-term stability and analyze the degradation products of a cyclic peptide such as Cyclic(YCDGFYACYMDV), a series of well-defined experiments are necessary.
Stability Testing Protocol
-
Sample Preparation: The cyclic peptide is dissolved in various buffers (e.g., phosphate-buffered saline at pH 7.4, acetate (B1210297) buffer at pH 5.0) and in biological matrices like human serum or plasma.
-
Incubation: Samples are incubated at different temperatures (e.g., 4°C, 25°C, 37°C) for extended periods, with aliquots taken at specific time points (e.g., 0, 1, 4, 8, 24, 48 hours, and weekly for long-term studies).
-
Analysis: The amount of intact peptide at each time point is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The half-life of the peptide is then calculated from the degradation profile.[5][6]
Degradation Product Identification Protocol
-
Forced Degradation: To generate a comprehensive profile of potential degradation products, the peptide is subjected to forced degradation conditions, including acidic, basic, oxidative, and photolytic stress.[7][8]
-
LC-MS/MS Analysis: The stressed samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The mass of the degradation products is determined, and tandem mass spectrometry (MS/MS) is used to sequence the peptide fragments and identify the site of modification or cleavage.[4][6]
Visualizing Workflows and Pathways
To better illustrate the processes involved in stability analysis and the inherent advantages of cyclic peptides, the following diagrams are provided.
Caption: A generalized workflow for assessing the stability and degradation of cyclic peptides.
Caption: A diagram illustrating the enhanced stability of cyclic peptides over linear peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]
- 8. research.vu.nl [research.vu.nl]
Safety Operating Guide
Safe Disposal Procedures for Cyclic(YCDGFYACYMDV)
Disclaimer: A specific Safety Data Sheet (SDS) for Cyclic(YCDGFYACYMDV) was not found. The following procedures are based on general best practices for the handling and disposal of synthetic research peptides and safety considerations for HER2 inhibitors.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for compliance with local, state, and federal regulations.[1]
Cyclic(YCDGFYACYMDV) is a HER2 signaling pathway inhibitor, and as with many research-grade peptides, its chemical, physical, and toxicological properties may not be fully characterized.[2] Therefore, cautious handling and disposal are essential to ensure laboratory and environmental safety.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is standard), safety glasses or goggles, and a lab coat.[1] When handling the lyophilized powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Storage (Lyophilized) | Store at -20°C or colder, away from bright light. | [3] |
| Storage (in Solution) | Not recommended for long-term storage. For short-term, use sterile buffers (pH 5-6), aliquot, and store at -20°C. Avoid freeze-thaw cycles. | [3] |
| Waste pH Neutralization | If permitted, neutralize acidic or alkaline solutions to a pH between 5 and 9 before collection. | [2] |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of Cyclic(YCDGFYACYMDV) in solid and liquid forms.
Part 1: Disposal of Solid (Lyophilized) Cyclic(YCDGFYACYMDV) Waste
-
Wear Appropriate PPE: Put on chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Work in a Ventilated Area: Conduct all handling of the lyophilized powder inside a fume hood or other ventilated enclosure.[1]
-
Contain the Waste: Carefully collect any residual solid peptide powder, contaminated weighing paper, and other contaminated disposable labware (e.g., pipette tips, microfuge tubes).
-
Package the Waste: Place all solid waste into a designated, sealable, and clearly labeled hazardous waste container.[2]
-
Label the Container: The label should prominently display "Hazardous Waste," the full chemical name "Cyclic(YCDGFYACYMDV)," and any known hazards. The container must remain closed unless waste is being added.[2]
-
Store Securely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[2]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal service to schedule a pickup.[2]
Part 2: Disposal of Liquid Cyclic(YCDGFYACYMDV) Waste
-
Wear Appropriate PPE: Don chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Contain Liquid Waste: Collect all solutions containing Cyclic(YCDGFYACYMDV), including experimental remainders and rinsing solutions, in a sealable, chemical-resistant hazardous waste container.
-
Do Not Dispose Down the Drain: Never pour peptide solutions down public drains.[1]
-
Label the Container: Clearly label the container as "Hazardous Waste" with the full chemical name and concentration of the peptide, as well as any solvents used.
-
Store Securely: Keep the liquid waste container sealed and stored in a designated SAA.[2]
-
Arrange for Pickup: Follow your institution's protocol for the disposal of chemical waste by contacting the EHS department for collection.[1][2]
Part 3: Decontamination of Non-Disposable Items
-
Prepare a Decontamination Solution: Use a suitable decontamination solution as recommended by your institution's safety protocols.
-
Clean Contaminated Surfaces and Glassware: Thoroughly wash any reusable glassware or surfaces that came into contact with Cyclic(YCDGFYACYMDV).
-
Collect Decontamination Waste: The cleaning solution and any wipes used for decontamination should be treated as hazardous liquid waste and collected in the appropriate labeled container.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of Cyclic(YCDGFYACYMDV) waste.
References
Personal protective equipment for handling Cyclic(YCDGFYACYMDV)
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of potent compounds like Cyclic(YCDGFYACYMDV) is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. Cyclic(YCDGFYACYMDV) is an inhibitor of the HER2 signaling pathway with anti-cancer properties, necessitating careful handling to minimize exposure and prevent contamination.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling Cyclic(YCDGFYACYMDV) to minimize exposure risks. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution of the lyophilized powder.[2][3] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[2][3] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes.[2][3] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities or the lyophilized powder to avoid inhalation of fine particles. The type of respirator should be chosen based on a risk assessment.[2][3] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of Cyclic(YCDGFYACYMDV).
Handling Lyophilized Peptide:
-
Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[2]
-
Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.[2]
-
After weighing, tightly reseal the container.[2]
Reconstitution:
-
For initial dissolution, appropriate solvents may include DMSO, DMF, or acetonitrile, followed by careful dilution with an aqueous buffer.[3] The choice of solvent can depend on the specific experimental requirements.
-
To aid dissolution, sonication in a water bath can be used, but avoid excessive heating.[2]
Storage:
-
Lyophilized Peptide: For long-term storage, keep at -20°C or colder in a tightly sealed container away from light.[2]
-
Peptide in Solution: It is not recommended to store peptides in solution for extended periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4] Stock solutions may be stable for up to one month at -20°C and up to six months at -80°C.[2]
Disposal Plan
Proper disposal of Cyclic(YCDGFYACYMDV) and associated materials is essential to protect personnel and the environment.
| Waste Type | Disposal Procedure |
| Unused Peptide | Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste.[3] |
| Contaminated Materials | All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[3] |
| General Guidance | Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance on chemical waste disposal.[5] Do not pour peptide solutions down the drain or dispose of them in regular trash.[5] |
Experimental Workflow
The following diagram illustrates a general workflow for handling Cyclic(YCDGFYACYMDV) from receipt to disposal.
Caption: General workflow for handling Cyclic(YCDGFYACYMDV).
This comprehensive guide provides the essential information for the safe handling and disposal of Cyclic(YCDGFYACYMDV). Adherence to these protocols will help ensure the safety of laboratory personnel and the integrity of the research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
